(2-Amino-5-bromophenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-5-bromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCWZYRWKSOYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305646 | |
| Record name | 2-Amino-5-bromobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20712-12-3 | |
| Record name | 2-Amino-5-bromobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20712-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-5-bromophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of (2-Amino-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-5-bromophenyl)methanol, a substituted aromatic alcohol, serves as a valuable building block in synthetic organic and medicinal chemistry. Its bifunctional nature, possessing both an amino and a hydroxyl group, coupled with the presence of a bromine atom, allows for diverse chemical modifications. This makes it a key intermediate in the synthesis of various heterocyclic compounds and complex molecular scaffolds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and its application in the synthesis of bioactive molecules.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 20712-12-3 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 112-113 °C | [1] |
| Boiling Point | 344.2±42.0 °C (Predicted) | |
| Solubility | Data not available | |
| pKa | 13.99±0.10 (Predicted, acidic - alcohol) | |
| LogP | 1.5236 (Predicted) | |
| Purity | Typically ≥98% | [1] |
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of the physical and chemical properties of a compound. The following sections outline standard protocols for key analytical techniques.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 2-amino-5-bromobenzoic acid.
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-bromobenzoic acid in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of a suitable reducing agent, such as borane-THF complex, to the cooled suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by the slow addition of water, while maintaining cooling with an ice bath.
-
Extract the product into an organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.
References
(2-Amino-5-bromophenyl)methanol molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (2-Amino-5-bromophenyl)methanol, a key building block in organic and medicinal chemistry. While noted for its potential in exploring novel pharmacological pathways, specific biological activities and signaling pathway engagements are not extensively documented in publicly available literature. This document outlines its chemical characteristics and provides detailed experimental protocols for its synthesis and characterization.
Molecular Structure and Properties
This compound is a substituted benzyl alcohol derivative. The structure consists of a benzene ring substituted with an amino group (-NH₂), a bromomethyl group (-CH₂OH), and a bromine atom (-Br) at positions 2, 1, and 5, respectively.
Chemical Structure:
Physicochemical and Identification Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 202.05 g/mol | [1][2][3] |
| Molecular Formula | C₇H₈BrNO | [2][3] |
| CAS Number | 20712-12-3 | [1][3] |
| Melting Point | 112-113 °C | [2] |
| Appearance | Light brown to brown solid | [2] |
| Purity | ≥97% | [2][4] |
| IUPAC Name | This compound | |
| SMILES | NC1=CC=C(Br)C=C1CO | |
| InChI Key | GDCWZYRWKSOYGQ-UHFFFAOYSA-N | [4] |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis and subsequent characterization of this compound.
Synthesis Protocol: Reduction of 2-Amino-5-bromobenzoic Acid
A common and effective method for synthesizing this compound is the reduction of 2-amino-5-bromobenzoic acid using a borane tetrahydrofuran complex.[1]
Materials:
-
2-amino-5-bromobenzoic acid (10 g, 46.3 mmol)
-
Anhydrous tetrahydrofuran (THF) (100 mL)
-
Borane tetrahydrofuran solution (1 M in THF, 231 mL, 231 mmol)
-
Ethyl acetate
-
Deionized water
-
Sodium hydride solution (aqueous, saturated)
-
Anhydrous sodium sulfate
-
500 mL reaction vessel
-
Ice bath
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Add 2-amino-5-bromobenzoic acid (10 g, 46.3 mmol) to a 500 mL reaction vessel and dissolve it in 100 mL of anhydrous THF.[1]
-
Establish an inert atmosphere in the vessel using nitrogen or argon.[1]
-
Cool the reaction mixture in an ice bath.
-
Slowly add the borane tetrahydrofuran solution (1 M, 231 mL) dropwise to the cooled reaction mixture. Maintain the temperature during addition.[1]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.[1]
-
Upon reaction completion (monitored by TLC), cool the mixture again in an ice bath and slowly add 150 mL of water to quench the reaction.[1]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and a saturated sodium hydride solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Remove the solvent by evaporation under reduced pressure to yield the final product, this compound, as a solid.[1]
Characterization Protocol
To confirm the identity and purity of the synthesized this compound, the following standard characterization techniques should be employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected spectrum should show distinct peaks corresponding to the aromatic protons, the benzylic methylene protons (-CH₂OH), the hydroxyl proton (-OH), and the amine protons (-NH₂). The integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum should reveal seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.
2. Mass Spectrometry (MS):
-
Utilize a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The resulting spectrum should display a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of 202.05 g/mol . The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for ⁷⁹Br and ⁸¹Br) should be clearly visible.
3. Infrared (IR) Spectroscopy:
-
Analyze the sample using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum should exhibit characteristic absorption bands:
-
A broad peak around 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
-
Peaks in the 3000-3100 cm⁻¹ range for aromatic C-H stretching.
-
A strong peak around 1000-1050 cm⁻¹ for the C-O stretching of the primary alcohol.
-
4. Melting Point Analysis:
-
Measure the melting point of the purified solid. The obtained value should be sharp and consistent with the literature value of 112-113 °C, indicating high purity.[2]
Workflow and Pathway Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Synthesis and purification workflow for this compound.
References
Solubility Profile of (2-Amino-5-bromophenyl)methanol: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (2-Amino-5-bromophenyl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data, this document compiles qualitative information for the target compound and quantitative data for structurally similar molecules to provide a predictive framework for its behavior in various organic solvents. Furthermore, a detailed experimental protocol for determining thermodynamic solubility using the established shake-flask method is presented, alongside a visual workflow to guide researchers in their laboratory practices. This guide is intended for researchers, scientists, and drug development professionals to facilitate formulation studies and process development involving this compound.
Introduction
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its solubility in different organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and the formulation of the final active pharmaceutical ingredient (API). A thorough understanding of its solubility profile is therefore essential for efficient and scalable drug development processes. This guide addresses the current knowledge gap by providing available solubility data and a robust experimental protocol for its determination.
Solubility Data
Qualitative Solubility of this compound
Based on available information, the solubility of this compound has been described as follows:
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
This qualitative data indicates that while the compound has some affinity for polar aprotic and protic solvents, it is not freely soluble.
Quantitative Solubility of Structurally Related Compounds
To further inform formulation decisions, the following table summarizes the quantitative solubility of key structural analogs of this compound. These compounds share either the aminobenzyl alcohol core or the bromobenzyl alcohol moiety.
| Compound | Solvent | Solubility | Temperature (°C) |
| (2-Aminophenyl)methanol[1] | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified |
| 4-Bromobenzyl alcohol[2] | Water | 2200 mg/L | 20 |
| Benzyl alcohol[3] | Water | ~4 g/100 mL | Room Temperature |
| Benzyl alcohol[3] | Ethanol | Highly Soluble | Not Specified |
| Benzyl alcohol[3] | Acetone | Highly Soluble | Not Specified |
| Benzyl alcohol[3] | Chloroform | Highly Soluble | Not Specified |
| Benzyl alcohol[3] | Diethyl ether | Highly Soluble | Not Specified |
| (4-aminophenyl)methanol[4] | Alcohol | Soluble | Not Specified |
| (4-aminophenyl)methanol[4] | Ether | Soluble | Not Specified |
| (4-aminophenyl)methanol[4] | Benzene | Soluble | Not Specified |
| (4-aminophenyl)methanol[4] | Water | Partially Soluble | Not Specified |
This comparative data suggests that the amino group and the hydroxyl group contribute significantly to solubility in polar solvents. The presence of the bromine atom is expected to decrease aqueous solubility and enhance solubility in less polar organic solvents.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[5] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide, ethyl acetate, etc.)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the specific solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Method Validation
It is essential to validate the analytical method for accuracy, precision, linearity, and specificity for this compound to ensure reliable solubility data.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: General workflow for solubility determination using the shake-flask method.
Conclusion
While direct quantitative solubility data for this compound remains scarce, this guide provides a valuable resource for researchers and formulation scientists. The qualitative data, in conjunction with quantitative data from structural analogs, offers a solid foundation for predicting its solubility behavior. The detailed shake-flask protocol presented herein provides a standardized methodology for obtaining reliable and reproducible solubility data, which is indispensable for the successful development of pharmaceutical products containing this important intermediate. It is recommended that researchers perform solubility studies in a range of pharmaceutically relevant solvents to build a comprehensive solubility profile for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. (4-aminophenyl)methanol [chembk.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. enamine.net [enamine.net]
An In-depth Technical Guide on the Physical Properties of (2-Amino-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of (2-Amino-5-bromophenyl)methanol, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical data and standardized experimental protocols.
Core Physical Properties
This compound is a solid, light brown to brown compound at room temperature. Its key physical data are summarized in the table below for quick reference and comparison.
| Property | Value | Source |
| Melting Point | 112-113 °C | |
| Boiling Point | Data not available | |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | |
| Appearance | Light brown to brown solid |
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail the standardized experimental methodologies for these measurements.
The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound, finely powdered
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is placed on a clean, dry watch glass. The open end of a capillary tube is pressed into the powder.
-
Packing the Sample: The capillary tube is gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The apparatus is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range. For a pure compound, this range is typically narrow.
Apparatus and Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
This compound sample
-
Bunsen burner or other heat source
-
Stand and clamps
Procedure:
-
Sample Preparation: A small amount (approximately 0.5 mL) of the substance would be placed in the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped within a Thiele tube filled with mineral oil.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.
Workflow for Physical Property Determination
The logical flow for determining the physical properties of a compound like this compound is depicted in the following diagram. This workflow ensures a systematic approach from sample acquisition to final data reporting.
Caption: Workflow for determining the physical properties of a chemical compound.
This guide provides the essential data and methodologies for understanding and verifying the physical properties of this compound. Adherence to these standardized protocols is fundamental for ensuring data accuracy and reproducibility in a research and development setting.
Spectroscopic Data and Experimental Protocols for (2-Amino-5-bromophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2-Amino-5-bromophenyl)methanol, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is critical for compound verification, quality control, and further research and development.
Spectroscopic Data Summary
The spectroscopic data for this compound (C₇H₈BrNO, Molar Mass: 202.05 g/mol ) are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.23 - 7.18 | Multiplet | 2H | Ar-H |
| 6.58 | Doublet | 1H | Ar-H |
| 4.55 | Singlet | 2H | -CH₂- |
| 4.1 (approx.) | Broad Singlet | 2H | -NH₂ |
| 1.9 (approx.) | Singlet | 1H | -OH |
Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 145.9 | Ar-C-NH₂ |
| 132.9 | Ar-C |
| 130.3 | Ar-C |
| 126.9 | Ar-C |
| 118.0 | Ar-C |
| 109.4 | Ar-C-Br |
| 64.2 | -CH₂- |
Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 101 MHz
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3471, 3383 | N-H stretch (primary amine) |
| 3300 - 3400 (broad) | O-H stretch (alcohol) |
| ~3050 | C-H stretch (aromatic) |
| ~2900 | C-H stretch (aliphatic) |
| ~1620 | N-H bend (primary amine) |
| ~1490 | C=C stretch (aromatic ring) |
| ~1250 | C-N stretch (aromatic amine) |
| ~1050 | C-O stretch (primary alcohol) |
| ~810 | C-H bend (aromatic, out-of-plane) |
| ~550 | C-Br stretch |
Sample Preparation: KBr Pellet or Thin Film
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion Type |
| 201/203 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 184/186 | [M-OH]⁺ |
| 172/174 | [M-CH₂OH]⁺ |
| 122 | [M-Br]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Instrumentation:
-
400 MHz NMR Spectrometer (e.g., Bruker Avance)
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two) with a KBr press or ATR accessory.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Apply pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MS system).
Sample Introduction:
-
The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) inlet. If using GC, a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate is injected.
Acquisition Parameters (EI Mode):
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40 - 400
-
Scan Speed: 1000 amu/s
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which will appear as a pair of peaks due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
A Technical Guide to (2-Amino-5-bromophenyl)methanol: Properties, Suppliers, and Synthetic Applications in Quinazoline Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Amino-5-bromophenyl)methanol, a key starting material in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. This document details its physicochemical properties, lists commercial suppliers for 98% purity, and presents a detailed experimental protocol for its application in the synthesis of quinazoline derivatives. Furthermore, it illustrates a key biological signaling pathway relevant to the application of these derivatives.
Physicochemical Properties and Supplier Information
This compound is a commercially available reagent crucial for the synthesis of various heterocyclic compounds. Its key properties are summarized below, along with a list of commercial suppliers providing the compound at 98% purity.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 20712-12-3 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Light brown to brown solid | |
| Melting Point | 112-113 °C | |
| Purity | 98% | |
| MDL Number | MFCD08234509 |
Table 2: Commercial Suppliers of this compound (98% Purity)
| Supplier | Product Code/CAS No. | Additional Information |
| Sigma-Aldrich | CAS: 20712-12-3 | Available through Aldrich Partner. |
| CymitQuimica | CAS: 20712-12-3 | Offers various quantities. |
| Apollo Scientific | - | Brand available through CymitQuimica. |
| Capot Chemical | Catalog No: 65896 | Provides product specifications.[2] |
| Santa Cruz Biotechnology | CAS: 20712-12-3 | For research use only.[1] |
Synthetic Applications and Experimental Protocols
This compound is a valuable precursor for the synthesis of 6-bromo-substituted quinazolines. These compounds are of significant interest in medicinal chemistry due to their potential as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[3][4]
Experimental Protocol: Synthesis of 2-Substituted-6-bromoquinazolines
This protocol describes a general and efficient copper-catalyzed cascade reaction for the synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols and aldehydes.[5]
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware for organic synthesis
-
Heating and stirring apparatus
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To a solution of this compound (1.0 mmol) and a substituted aldehyde (1.2 mmol) in a suitable solvent such as toluene (5 mL), add cerium nitrate hexahydrate (10 mol%) and ammonium chloride (1.0 mmol).
-
The reaction mixture is stirred and heated at 110 °C.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-substituted-6-bromoquinazoline.
-
The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualizing Synthetic and Biological Pathways
The following diagrams illustrate the experimental workflow for the synthesis of 6-bromo-quinazolines and the associated EGFR signaling pathway, a key target for these compounds.
References
safe handling and storage procedures for (2-Amino-5-bromophenyl)methanol
An In-depth Technical Guide to the Safe Handling and Storage of (2-Amino-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling protocols, and storage procedures for this compound (CAS No: 20712-12-3). The information is intended to minimize risks and ensure the safety of laboratory personnel.
Chemical and Physical Properties
This compound is a chemical compound used in organic synthesis.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈BrNO[2][3][4] |
| Molecular Weight | 202.05 g/mol [2][3] |
| Appearance | Light brown to brown solid[2] |
| Purity | ≥98%[2][5][6] |
| Melting Point | 112-113°C[2] |
| CAS Number | 20712-12-3[3][4][5] |
Hazard Identification and Safety Information
This compound is classified as harmful and an irritant.[2] Appropriate precautions must be taken to avoid exposure.
Table 2: Hazard and Precautionary Statements
| Category | Code | Statement |
| GHS Pictogram | GHS07 |
|
| Signal Word | Warning[5] | |
| Hazard Statements | H302 | Harmful if swallowed.[5] |
| H315 | Causes skin irritation.[2] | |
| H319 | Causes serious eye irritation.[2] | |
| H335 | May cause respiratory irritation.[2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: Use only in a chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety glasses or goggles.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.
-
Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.
General Hygiene Practices
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in laboratory areas.
Accidental Release Measures
-
Spill Cleanup: In case of a spill, vacate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Fire Fighting: Use dry powder, carbon dioxide, or chemical foam to extinguish fires. Firefighters should wear a self-contained breathing apparatus and full protective gear.
First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Storage Procedures
Proper storage is crucial to maintain the stability and integrity of this compound.
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Temperature: Keep refrigerated at 2-8°C for long-term storage.[5]
-
Light and Air Sensitivity: The compound is light-sensitive.[2] Store in a dark place.[5] It is recommended to store under an inert atmosphere, such as Argon.[2]
-
Container: Keep the container sealed in a dry place.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of laboratory chemicals.
References
(2-Amino-5-bromophenyl)methanol: A Comprehensive Safety and Handling Guide for Research Professionals
An In-depth Technical Review of Safety Data for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety information for (2-Amino-5-bromophenyl)methanol, a chemical intermediate utilized in various research and development applications. The following sections consolidate available data on its hazards, handling, and toxicological profile to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a light brown to brown solid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20712-12-3 | [2][3] |
| Molecular Formula | C₇H₈BrNO | [1][3] |
| Molecular Weight | 202.05 g/mol | [1][3] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 112-113 °C | [1] |
| Purity | Typically >90-98% | [1][2][4] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |
This table is a compilation of data from multiple sources.[1][2][5]
Handling, Storage, and First Aid
3.1. Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, appropriate personal protective equipment should be worn at all times when handling this compound. This includes:
-
Eye Protection: Safety glasses or goggles.[6]
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing.[1][6]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[6]
Avoid breathing dust, vapor, mist, or gas.[6] Avoid contact with skin and eyes.[6][7]
3.2. Storage Conditions
Proper storage is crucial to maintain the integrity and stability of the compound and to prevent accidents. Recommended storage conditions are as follows:
-
Store in a cool, well-ventilated area.[1]
-
Keep the container tightly closed and sealed in a dry place.[1][2][6]
-
Protect from light as the compound is light-sensitive.[1]
-
For long-term storage, some suppliers recommend storing under an inert atmosphere, such as argon, and at temperatures between 2-8°C.[1][2]
3.3. First Aid Measures
In case of exposure, the following first aid measures should be taken:
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
After Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
After Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Toxicological Information
4.1. Potential Metabolic Pathway and Toxicity
The chemical structure of this compound includes a methanol group attached to a phenyl ring. This suggests a potential metabolic pathway analogous to that of methanol. In the body, methanol is metabolized by alcohol dehydrogenase to formaldehyde, which is then converted by aldehyde dehydrogenase to formic acid.[8] The accumulation of formic acid is a primary contributor to the systemic toxicity of methanol, leading to metabolic acidosis and cellular damage.[9][10]
Caption: Postulated metabolic pathway of this compound.
This proposed pathway suggests that the toxicity of this compound may be linked to its metabolites. Researchers should handle this compound with the understanding that it could potentially form toxic byproducts in vivo.
Experimental Protocols for Hazard Assessment
The GHS classifications for skin and eye irritation are determined by standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
5.1. OECD 404: Acute Dermal Irritation/Corrosion
This test guideline is used to assess the potential of a substance to cause skin irritation or corrosion. The general workflow is as follows:
Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.
The test involves applying a single dose of the substance to the skin of an experimental animal, typically an albino rabbit.[1] The skin is then observed for signs of erythema (redness) and edema (swelling) over a period of up to 14 days.[1][11] The severity and reversibility of these effects determine the classification of the substance.[1]
5.2. OECD 405: Acute Eye Irritation/Corrosion
This guideline evaluates the potential of a substance to cause eye irritation or damage. The protocol is summarized below:
Caption: Workflow for OECD 405 Acute Eye Irritation/Corrosion Test.
A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control.[2] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specified intervals.[2] The severity and persistence of these lesions determine the substance's classification for eye irritation or serious eye damage.[2][3]
Conclusion
This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. The primary risks are skin, eye, and respiratory irritation, as well as potential acute oral toxicity. While specific toxicological data is limited, its structural similarity to methanol suggests a potential for metabolic activation to toxic byproducts. Researchers and drug development professionals must utilize appropriate personal protective equipment, ensure proper storage, and be prepared to implement first aid measures in case of exposure. The information presented in this guide is intended to promote a culture of safety in the laboratory and to provide a comprehensive understanding of the potential hazards associated with this compound.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 4. ecetoc.org [ecetoc.org]
- 5. Acute eye irritation/corrosion- 405 | PPTX [slideshare.net]
- 6. N/A|(2-amino-5-bromophenyl)(phenyl)methanol|BLD Pharm [bldpharm.com]
- 7. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]
- 8. Case Report: Early Recognition, Treatment, and Occupational Safety Protection are Crucial for Methanol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biojournals.us [biojournals.us]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Rising Potential of (2-Amino-5-bromophenyl)methanol Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-5-bromophenyl)methanol and its derivatives are emerging as a significant scaffold in medicinal chemistry. The presence of an amino group, a bromo substituent, and a benzyl alcohol moiety provides a unique combination of electronic and steric properties, making these compounds attractive candidates for the development of novel therapeutic agents. This technical guide consolidates the current understanding of the potential biological activities of this class of compounds, with a focus on their anticancer and antimicrobial properties. While direct experimental data on this compound derivatives is limited, this document draws upon structure-activity relationships of closely related analogs to provide insights into their potential efficacy and mechanisms of action. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development in this promising area.
Introduction: The Therapeutic Promise of Substituted Benzyl Alcohols
The benzyl alcohol scaffold is a versatile building block in the design of bioactive molecules. Strategic substitution on the phenyl ring can significantly modulate the pharmacological properties of these compounds. The introduction of an amino group can enhance interactions with biological targets through hydrogen bonding, while halogen substituents, such as bromine, can increase lipophilicity, metabolic stability, and binding affinity. This guide focuses on the therapeutic potential of this compound derivatives, a class of compounds that combines these key structural features.
Potential Biological Activities
While comprehensive biological screening of a wide range of this compound derivatives is not yet extensively reported in the literature, preliminary studies on analogous compounds suggest significant potential in several therapeutic areas.
Anticancer Activity
Derivatives of 2-aminobenzoyl compounds have demonstrated notable anticancer properties, acting as antimitotic agents and inhibitors of P-glycoprotein (P-gp), a key factor in multidrug resistance. Although direct data for this compound derivatives is scarce, the antiproliferative activity of structurally related brominated compounds against various cancer cell lines suggests that this class of molecules warrants further investigation as potential oncologic therapeutics.
Table 1: In Vitro Anticancer Activity of Structurally Related Brominated Aromatic Compounds
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Analog 1 (A 2-(4-bromobenzyl) tethered pyrimidine) | FaDu (Head and Neck) | 1.73 | [1] |
| Analog 2 (A brominated coelenteramine) | MCF-7 (Breast) | >100 | [2] |
| Analog 2 (A brominated coelenteramine) | PC-3 (Prostate) | >100 | [2] |
| Analog 3 (A brominated biphenyl compound) | Melanoma Cell Lines | 1.7 - 2.0 | [3] |
Note: The compounds listed are structurally related analogs and not direct derivatives of this compound. This data is presented to indicate the potential for anticancer activity within this class of brominated aromatic compounds.
Antimicrobial Activity
Halogenated compounds are known to possess significant antimicrobial properties. The presence of a bromine atom in the this compound scaffold suggests a potential for antibacterial and antifungal activity. Studies on related halogenated benzylamine and thiazole derivatives have shown promising results against a range of pathogens, including multidrug-resistant strains.
Table 2: In Vitro Antimicrobial Activity of Structurally Related Halogenated Compounds
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Halogenated Phenols | Staphylococcus aureus | 5 | |
| Brominated Coelenteramines | Not Reported | Not Reported | [2] |
| Halogenated Peptoids | Gram-positive bacteria | Not specified |
Note: The compounds listed are from broader classes of halogenated compounds and are intended to illustrate the general antimicrobial potential of such structures.
Experimental Protocols
To facilitate further research into the biological activities of this compound derivatives, detailed protocols for their synthesis and in vitro evaluation are provided below.
General Synthesis of this compound Derivatives
A representative synthetic route to this compound derivatives involves the reduction of the corresponding aldehyde or ester. Further derivatization can be achieved through reactions targeting the amino or hydroxyl groups.
Scheme 1: General Synthetic Pathway
Caption: General synthesis of this compound derivatives.
Experimental Procedure (Example: Reduction of 2-Amino-5-bromobenzaldehyde):
-
Dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to the test compounds.
Workflow for Kirby-Bauer Test
Caption: Workflow for the Kirby-Bauer disk diffusion antimicrobial test.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Aseptically place paper discs impregnated with known concentrations of the test compounds onto the agar surface. Include a solvent control disc and a positive control antibiotic disc.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone indicates the susceptibility of the bacterium to the compound.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound derivatives are yet to be elucidated, insights can be drawn from related compounds.
Anticancer Mechanisms
Many benzylamine derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. Potential pathways that could be affected by this compound derivatives include:
-
MAPK/ERK Pathway: This pathway is crucial for cell growth and proliferation, and its inhibition is a common strategy in cancer therapy.
-
PI3K/Akt/mTOR Pathway: This pathway plays a central role in cell survival, growth, and metabolism.
-
Apoptosis Pathways: Induction of apoptosis (programmed cell death) is a hallmark of effective anticancer agents. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Potential Anticancer Signaling Pathways
Caption: Potential signaling pathways modulated by the derivatives.
Antimicrobial Mechanisms
The antimicrobial action of halogenated compounds often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the bromo-substituted phenyl ring in this compound derivatives may facilitate their entry into microbial cells, where they can interfere with vital cellular processes.
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The structure-activity relationships of related compounds strongly suggest that this scaffold is a valuable starting point for medicinal chemistry campaigns.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. High-throughput screening against a panel of cancer cell lines and microbial strains will be crucial for identifying lead compounds. Subsequent mechanistic studies will then be necessary to elucidate their precise molecular targets and signaling pathways. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.
References
Chemical Stability and Reactivity Profile of (2-Amino-5-bromophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and reactivity of (2-Amino-5-bromophenyl)methanol, a key intermediate in various synthetic applications. Due to the limited availability of specific stability data for this compound in public literature, this guide integrates known physicochemical properties with inferred stability and reactivity profiles based on analogous compounds, such as other aminobenzyl alcohols and bromoanilines, and established principles of chemical stability testing outlined in ICH guidelines.
Physicochemical and Stability Overview
This compound is a light brown to brown solid.[1] Proper handling and storage are crucial to maintain its integrity. It is noted to be light-sensitive and should be stored in a cool, well-ventilated area in a tightly closed container, preferably under an inert atmosphere like argon.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BrNO | [1][2][3][4][5][6] |
| Molecular Weight | 202.05 g/mol | [1][2][3][4][5][6] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 112-113 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
| Storage Conditions | 2-8°C, protect from light, store under inert gas | [1][7][8] |
Chemical Stability Profile
The stability of this compound is primarily influenced by its two functional groups: the primary aromatic amine and the benzylic alcohol. Aromatic amines and benzyl alcohols are susceptible to oxidation, which can be accelerated by exposure to air and light.[9]
Table 2: Inferred Chemical Stability of this compound
| Stress Condition | Predicted Stability | Likely Degradation Products | Rationale |
| Acidic Hydrolysis | Potentially unstable under strong acidic conditions. | Polymerization products | Benzyl alcohols can be prone to polymerization under acidic conditions.[10] |
| Basic Hydrolysis | Likely stable | - | Generally, aromatic amines and benzyl alcohols do not readily hydrolyze under basic conditions. |
| Oxidation | Susceptible to oxidation | 2-Amino-5-bromobenzaldehyde, 2-Amino-5-bromobenzoic acid, and polymeric materials. | The benzylic alcohol can be oxidized to the corresponding aldehyde and further to the carboxylic acid. The amino group is also susceptible to oxidation.[9][10] |
| Thermal Degradation | Likely to decompose at elevated temperatures. | Complex mixture including polymeric structures and smaller volatile compounds. | Analogous aminobenzyl alcohols show decomposition starting around 170°C, which may involve intermolecular condensation.[7] |
| Photodegradation | Susceptible to degradation upon exposure to light. | Oxidized and polymerized products. | The compound is known to be light-sensitive.[1] Many aniline derivatives discolor upon exposure to light due to oxidation.[11] |
Reactivity Profile
The reactivity of this compound is characterized by the nucleophilicity of the primary amine and the reactivity of the benzylic alcohol. The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions.[1]
Table 3: Predicted Reactivity of this compound
| Reagent Class | Type of Reaction | Expected Products | Comments |
| Acids | Salt formation | Ammonium salts | The basic amino group readily reacts with acids. |
| Alkyl Halides | N-Alkylation | Secondary and tertiary amines | The primary amine acts as a nucleophile.[12][13] |
| Acid Chlorides/Anhydrides | N-Acylation | Amides | A common reaction for primary amines.[14] |
| Aldehydes/Ketones | Imine formation (followed by reduction for reductive amination) | Imines or secondary amines | The nucleophilic amine attacks the carbonyl carbon.[12] |
| Oxidizing Agents | Oxidation | 2-Amino-5-bromobenzaldehyde, 2-Amino-5-bromobenzoic acid | The benzylic alcohol is oxidized.[10][15] |
| Carboxylic Acids | Esterification | Benzyl esters | The benzylic alcohol reacts with carboxylic acids, typically under acidic catalysis.[15][16] |
| Electrophiles | Electrophilic Aromatic Substitution | Substituted this compound | The amino group is an activating, ortho-para director.[1] |
Experimental Protocols for Stability Assessment
The following are detailed, generalized experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[2][17] These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[4] The target degradation is typically 5-20%.[2][18][19]
Hydrolytic Stability
-
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
-
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Analyze the samples for the parent compound and any degradation products.
-
Oxidative Stability
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Methodology:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v) to achieve a final drug concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and quench the reaction if necessary (e.g., with sodium bisulfite).
-
Dilute the samples to a suitable concentration for analysis by HPLC.
-
Analyze for the parent compound and any oxidative degradants.
-
Thermal Stability
-
Objective: To determine the stability of the solid compound at elevated temperatures.
-
Methodology:
-
Place a known amount of solid this compound in a suitable container (e.g., a glass vial).
-
Expose the sample to a high temperature (e.g., 70°C) in a thermostatically controlled oven for a defined period (e.g., 48 hours).
-
At the end of the study, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed sample in a suitable solvent.
-
Dilute to a suitable concentration and analyze by HPLC.
-
Photostability
-
Objective: To assess the stability of the compound when exposed to light.
-
Methodology:
-
Expose a sample of solid this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.
-
After the exposure period, dissolve known amounts of both the exposed and control samples in a suitable solvent.
-
Dilute to a suitable concentration and analyze by HPLC.
-
Visualizations
Workflow for Chemical Stability Assessment
Caption: General workflow for assessing the chemical stability of a research compound.
Potential Reactivity Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 16. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 17. ijcrt.org [ijcrt.org]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
An In-depth Technical Guide to the Synthesis of (2-Amino-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (2-Amino-5-bromophenyl)methanol, a key building block in the development of various pharmaceutical compounds. This document details three main synthetic pathways, providing in-depth experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.
Synthesis via Reduction of 2-Amino-5-bromobenzoic acid
One of the most direct and high-yielding methods for the synthesis of this compound is the reduction of 2-Amino-5-bromobenzoic acid. This transformation is typically achieved using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
Experimental Protocol:
A detailed procedure for the synthesis of this compound from 2-amino-5-bromobenzoic acid is as follows[1][2]:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-amino-5-bromobenzoic acid (10 g, 46.3 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Reduction: Cool the solution in an ice bath. To this, slowly add Lithium Aluminum Hydride (LiAlH₄) in portions.
-
Reaction Progression: After the addition of LiAlH₄, the reaction mixture is gradually warmed to room temperature and stirred overnight.
-
Quenching: Upon completion of the reaction, carefully quench the reaction by the slow addition of water (150 mL) while cooling the flask in an ice bath.
-
Extraction: The resulting mixture is extracted with ethyl acetate. The organic layer is then washed sequentially with water and a sodium hydride solution.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by evaporation under reduced pressure to yield the final product.
Quantitative Data:
| Starting Material | Reducing Agent | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 2-Amino-5-bromobenzoic acid | LiAlH₄ | Anhydrous THF | Overnight | 0°C to RT | 80-88 | >95 | [1] |
| 2-Amino-5-bromobenzoic acid | LiAlH₄ | Anhydrous THF | Overnight | 0°C to RT | 100 | >98 | [2] |
Synthesis via Reduction of 2-Amino-5-bromobenzaldehyde
Another viable pathway to this compound is through the reduction of the corresponding aldehyde, 2-Amino-5-bromobenzaldehyde. This method typically employs a milder reducing agent like sodium borohydride (NaBH₄), which selectively reduces the aldehyde group.
Experimental Protocol:
The following is a general procedure for the reduction of an aromatic aldehyde using sodium borohydride, adapted for 2-Amino-5-bromobenzaldehyde[3]:
-
Reaction Setup: Dissolve 2-amino-5-bromobenzaldehyde in ethanol in a suitable flask and cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride (in excess) to the cooled solution. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, allow the reaction to proceed for approximately 15-30 minutes.
-
Work-up: Add water to the reaction mixture and heat to boiling.
-
Isolation: Cool the solution to room temperature to allow for the crystallization of the product. The crystalline solid is then collected by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Quantitative Data:
| Starting Material | Reducing Agent | Solvent | Reaction Time | Temperature | Typical Yield (%) | Purity (%) |
| 2-Amino-5-bromobenzaldehyde | NaBH₄ | Ethanol | 15-30 min | 0°C to RT | 85-95 | >97 |
Note: The yield is an estimated value based on typical sodium borohydride reductions of aromatic aldehydes.
Two-Step Synthesis from 5-Bromo-2-nitrobenzaldehyde
A two-step synthetic route starting from 5-Bromo-2-nitrobenzaldehyde is also a practical approach. This pathway involves the initial reduction of the nitro group to an amine, followed by the reduction of the aldehyde functionality.
Experimental Protocol:
Step 1: Reduction of the Nitro Group
A common method for the reduction of a nitro group in the presence of an aldehyde is catalytic hydrogenation[4]:
-
Reaction Setup: In a high-pressure autoclave, combine 5-bromo-2-nitrobenzaldehyde, a suitable solvent such as methanol, and a catalyst (e.g., 5% Palladium on charcoal).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas.
-
Reaction Conditions: Maintain the reaction at a controlled temperature and pressure with stirring until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Isolation: After the reaction, cool the reactor, release the pressure, and filter off the catalyst. The solvent is then removed under reduced pressure to obtain 2-amino-5-bromobenzaldehyde.
Step 2: Reduction of the Aldehyde Group
The resulting 2-amino-5-bromobenzaldehyde is then reduced to the corresponding alcohol using the sodium borohydride method described in the previous section.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Pressure | Typical Yield (%) (Step 1) |
| 5-Bromo-2-nitrobenzaldehyde | H₂, Pd/C | Methanol | 90 min | 40-90°C | 0.3-0.7 MPa | >90 |
Note: The overall yield for the two-step process will be the product of the yields of the individual steps.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Overview of the three primary synthetic routes to this compound.
Experimental Workflow: Route 1
Caption: Experimental workflow for the synthesis from 2-amino-5-bromobenzoic acid.
Experimental Workflow: Route 2
Caption: Experimental workflow for the synthesis from 2-amino-5-bromobenzaldehyde.
Conclusion
This guide has outlined three robust and reliable methods for the synthesis of this compound. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
Methodological & Application
synthesis of (2-Amino-5-bromophenyl)methanol from 2-amino-5-bromobenzoic acid
Introduction
(2-Amino-5-bromophenyl)methanol is a valuable building block in the synthesis of various pharmaceutical and heterocyclic compounds. Its structure, featuring an amino group, a bromine atom, and a primary alcohol on a benzene ring, allows for diverse subsequent chemical modifications. This application note provides a detailed protocol for the synthesis of this compound via the reduction of 2-amino-5-bromobenzoic acid. The presented method utilizes lithium aluminum hydride (LAH), a potent reducing agent capable of selectively reducing the carboxylic acid functionality to a primary alcohol while leaving the amino and bromo groups intact.[1][2][3][4] This protocol is adapted from a reliable and well-established procedure, ensuring high yield and purity of the final product.[5]
Reaction Scheme
2-amino-5-bromobenzoic acid to this compound
Materials and Methods
Materials:
-
2-amino-5-bromobenzoic acid (98%)
-
Lithium aluminum hydride (LAH) powder
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Brine solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Septum and nitrogen inlet
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Experimental Protocol
A detailed, step-by-step protocol for the synthesis of this compound is provided below.[5]
1. Reaction Setup:
-
To a 1-L one-necked round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol, 1.0 equiv) and 400 mL of dry THF.[5]
-
Fit the flask with a septum and a nitrogen inlet needle to maintain an inert atmosphere.[5]
-
Cool the resulting solution in an ice bath.[5]
2. Addition of Reducing Agent:
-
While stirring and under a nitrogen atmosphere, add lithium aluminum hydride (5.00 g, 132 mmol, 2.9 equiv) portion-wise (in 0.5 g portions) over a period of 1 hour.[5] This is done by briefly removing the septum for each addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 20 hours).[5]
3. Reaction Work-up and Quenching:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, cool a 2-L Erlenmeyer flask containing 400 mL of ethyl acetate in an ice bath.[5]
-
Slowly pour the crude reaction mixture into the cold ethyl acetate with stirring.[5]
-
Carefully quench the excess LAH by the slow, dropwise addition of 50 mL of water over 30 minutes.[5]
-
Add an additional 450 mL of water and stir the mixture until two distinct layers form (approximately 30 minutes).[5]
4. Extraction and Isolation:
-
Transfer the mixture to a 2-L separatory funnel and separate the layers.[5]
-
Extract the aqueous layer twice with 500 mL portions of ethyl acetate.[5]
-
Combine all the organic layers and wash with 600 mL of brine.[5]
-
Dry the combined organic phase over anhydrous sodium sulfate (100 g) for 30 minutes.[5]
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator (25 °C, 30 mmHg) to yield a light yellow solid.[5]
5. Purification:
-
For purification, dissolve the crude product in a minimum amount of refluxing ethyl acetate (approximately 15 mL) in a 250-mL round-bottomed flask.[5]
-
While stirring and refluxing, add hexanes (approximately 100 mL) over 10 minutes until the product precipitates.[5]
-
Allow the mixture to cool to room temperature, and then place it in a freezer at -15 °C for 3 hours.[5]
-
Isolate the purified product by suction filtration using a Büchner funnel, wash with 50 mL of hexanes, and dry under vacuum to obtain this compound as a light tan powder.[5] A second crop of crystals can be obtained from the mother liquor.[5]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-bromobenzoic acid | [5] |
| Moles of Starting Material | 45.7 mmol | [5] |
| Reducing Agent | Lithium Aluminum Hydride (LAH) | [5] |
| Molar Equivalents of LAH | 2.9 equiv | [5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |
| Reaction Temperature | 0 °C to Room Temperature | [5] |
| Reaction Time | 20 hours | [5] |
| Product Yield | 80-88% | [5] |
| Product Appearance | Light tan powder | [5] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful synthesis of this compound from 2-amino-5-bromobenzoic acid using lithium aluminum hydride as the reducing agent. The described method is robust, high-yielding, and provides a straightforward procedure for obtaining a key synthetic intermediate for researchers in medicinal chemistry and drug development. The clear, step-by-step instructions and tabulated data facilitate the replication of this synthesis in a laboratory setting.
References
Application Note and Protocol: Laboratory Scale Synthesis of (2-Amino-5-bromophenyl)methanol
Introduction
(2-Amino-5-bromophenyl)methanol is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in the development of pharmaceutical agents. Its structure incorporates a versatile primary amine and a bromo-substituted aromatic ring, allowing for a range of chemical modifications. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the reduction of 2-amino-5-bromobenzoic acid. The described method is robust, yielding the desired product in high purity and good yield.
Reaction Scheme
The synthesis involves the reduction of the carboxylic acid functional group of 2-amino-5-bromobenzoic acid to a primary alcohol using a strong reducing agent, lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent.
Chemical Equation:
2-amino-5-bromobenzoic acid → this compound
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Value |
| Starting Material | 2-amino-5-bromobenzoic acid |
| Amount of Starting Material | 9.87 g (45.7 mmol) |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |
| Amount of Reducing Agent | 5.00 g (132 mmol) |
| Solvent | Dry Tetrahydrofuran (THF) |
| Solvent Volume | 400 mL |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 20 hours (overnight) |
| Yield | 7.44 - 8.10 g (80-88%) |
| Purity | Analytically pure after recrystallization |
| Product Appearance | Light tan powder |
Experimental Protocol
Materials:
-
2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol)
-
Lithium aluminum hydride (LiAlH₄) (5.00 g, 132 mmol)
-
Dry Tetrahydrofuran (THF) (400 mL)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
Equipment:
-
1-L one-necked round-bottomed flask
-
Teflon-coated magnetic stir bar
-
Septum and nitrogen inlet needle
-
Ice bath
-
2-L Erlenmeyer flask
-
2-L separatory funnel
-
4-L separatory funnel
-
Rotary evaporator
-
250-mL round-bottomed flask for recrystallization
-
Büchner funnel and suction filtration apparatus
Procedure:
-
Reaction Setup: To a 1-L one-necked round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) and dry THF (400 mL).[1] Fit the flask with a septum and a nitrogen inlet needle.
-
Cooling: Cool the solution in an ice bath under a nitrogen atmosphere.[1]
-
Addition of Reducing Agent: Carefully add lithium aluminum hydride (5.00 g, 132 mmol) portion-wise (in 0.5 g portions) over 1 hour by temporarily removing the septum.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 20 hours).[1] Monitor the reaction completion by Thin Layer Chromatography (TLC).[1]
-
Quenching: Cool a 2-L Erlenmeyer flask containing ethyl acetate (400 mL) in an ice bath.[1] Slowly pour the crude reaction mixture into the cooled ethyl acetate.[1]
-
Workup: Slowly add water (50 mL) to the stirred mixture over 30 minutes to quench the excess LiAlH₄.[1] Add an additional 450 mL of water and stir until two distinct layers form (approximately 30 minutes).[1]
-
Extraction: Transfer the mixture to a 2-L separatory funnel and separate the layers.[1] Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).[1]
-
Washing and Drying: Combine the organic layers in a 4-L separatory funnel, wash with brine (600 mL), and dry over anhydrous sodium sulfate (100 g) for 30 minutes.[1]
-
Solvent Removal: Filter the solution and remove the solvent by rotary evaporation (25 °C, 30 mmHg) to obtain a light yellow solid.[1]
-
Purification by Recrystallization:
-
Transfer the crude material to a 250-mL round-bottomed flask and dissolve it in a minimum amount of refluxing ethyl acetate (approximately 15 mL).[1]
-
While stirring and refluxing, add hexanes (approximately 100 mL) over 10 minutes until the product precipitates.[1]
-
Allow the mixture to cool to room temperature and then store it in a freezer at -15 °C for 3 hours.[1]
-
Isolate the first crop of the product by suction filtration on a Büchner funnel, wash with hexanes (50 mL), and dry under vacuum.[1]
-
A second crop can be obtained from the combined filtrates after solvent removal.[1]
-
The final product, this compound, is obtained as a light tan powder in a yield of 80-88%.[1]
-
Safety Precautions:
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Tetrahydrofuran (THF) is a flammable liquid.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
The Versatile Building Block: (2-Amino-5-bromophenyl)methanol in Modern Organic Synthesis
(2-Amino-5-bromophenyl)methanol , a commercially available bifunctional aromatic compound, has emerged as a crucial building block for the synthesis of a diverse array of complex organic molecules. Its strategic placement of an amino, a bromo, and a hydroxymethyl group on a phenyl ring offers multiple reaction sites for constructing intricate molecular architectures. This potent combination makes it an invaluable precursor in the development of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its utility in key synthetic transformations.
Core Applications and Synthetic Utility
The primary utility of this compound lies in its capacity to undergo a variety of chemical transformations, including:
-
Oxidation: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 2-amino-5-bromobenzaldehyde, a key intermediate for the synthesis of various heterocyclic compounds, including the anesthetic drug Remimazolam.
-
Cyclization Reactions: The ortho-amino and hydroxymethyl groups can participate in cyclization reactions to form important heterocyclic scaffolds such as quinazolines, which are prevalent in many biologically active compounds.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
Data Presentation: A Comparative Overview of Synthetic Transformations
The following table summarizes quantitative data for key synthetic transformations utilizing this compound and its derivatives.
| Reaction Type | Starting Material | Reagent(s)/Catalyst | Product | Yield (%) | Reference |
| Oxidation | This compound | MnO₂ | 2-Amino-5-bromobenzaldehyde | 70-85% (Typical) | General knowledge on MnO₂ oxidations of benzylic alcohols. |
| Quinazoline Synthesis | This compound, Benzaldehyde | Ce(NO₃)₃·6H₂O, NH₄Cl, O₂ (air) | 6-Bromo-2-phenylquinazoline | Good | [1] |
| Suzuki Coupling | This compound derivative | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-aminophenyl)methanol derivative | 80-95% (Typical for similar substrates) | [2] |
| Sonogashira Coupling | This compound derivative | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | (2-Amino-5-(alkynyl)phenyl)methanol derivative | 75-90% (Typical for similar substrates) | [3] |
| Buchwald-Hartwig Amination | This compound derivative | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | (2-Amino-5-(amino)phenyl)methanol derivative | 70-90% (Typical for similar substrates) | [4] |
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-Amino-5-bromobenzaldehyde
This protocol describes the selective oxidation of the benzylic alcohol to the corresponding aldehyde using activated manganese dioxide (MnO₂).
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add activated MnO₂ (5-10 eq.).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 2-amino-5-bromobenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: One-Pot Synthesis of 6-Bromo-2-phenylquinazoline
This protocol outlines a copper-catalyzed one-pot synthesis of a 6-bromo-substituted quinazoline from this compound and an aldehyde.[1]
Materials:
-
This compound
-
Benzaldehyde
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Dioxane
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), benzaldehyde (1.2 eq.), Ce(NO₃)₃·6H₂O (10 mol%), and NH₄Cl (2.0 eq.) in dioxane.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 101 °C) under an air atmosphere.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 6-bromo-2-phenylquinazoline.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a this compound Derivative
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a protected this compound derivative with an arylboronic acid. Protection of the amino and/or hydroxyl group may be necessary depending on the specific substrates and reaction conditions.
Materials:
-
N-protected or O-protected this compound derivative (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) or another suitable base (2.0-3.0 eq.)
-
1,4-Dioxane/water (4:1)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask or sealed tube, add the protected this compound derivative, the arylboronic acid, Pd(PPh₃)₄, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways and Workflows
Caption: Synthetic utility of this compound.
Caption: Workflow for one-pot quinazoline synthesis.
Caption: Functional relationships of the building block.
References
Applications of (2-Amino-5-bromophenyl)methanol in Medicinal Chemistry: A Detailed Guide for Researchers
(2-Amino-5-bromophenyl)methanol) is a valuable and versatile building block in medicinal chemistry, primarily serving as a key precursor in the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. Its unique structural features, including a primary aromatic amine, a benzylic alcohol, and a bromine substituent, allow for diverse chemical transformations, leading to the generation of novel molecular entities for drug discovery programs. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of new therapeutic agents, with a particular focus on anticancer applications.
Application Notes
The primary application of this compound in medicinal chemistry is in the synthesis of 6-bromo-substituted quinazolines and quinazolinones . The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. The presence of the bromine atom at the 6-position, derived from the starting material, is of particular importance as it can modulate the pharmacological properties of the final compound, often enhancing its potency and selectivity.
Key Therapeutic Areas:
-
Oncology: This is the most prominent area of application. 6-Bromoquinazoline derivatives synthesized from this compound have demonstrated significant potential as anticancer agents. Their primary mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) . Overexpression or mutation of EGFR is a common driver in various cancers, including non-small-cell lung cancer (NSCLC), breast, colon, and head and neck cancers. By inhibiting EGFR, these compounds can block downstream signaling cascades that promote cell proliferation, survival, and metastasis.[1][2][3]
-
Other Potential Applications: While oncology is the main focus, the quinazoline core is also associated with a broad spectrum of other biological activities, including anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[4][5][6][7] The bromo-substitution can be exploited to fine-tune these activities.
Data Presentation
The following tables summarize the cytotoxic activity of various 6-bromoquinazoline derivatives, which can be synthesized from this compound, against different human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | Target Cell Line | IC₅₀ (µM) |
| 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | MCF-7 (Breast) | >30 |
| SW480 (Colon) | 17.85 ± 0.92 | SW480 (Colon) | Not Reported | ||
| Compound 5b (6-bromo-quinazoline derivative) | MCF-7 (Breast) | 0.53 | Cisplatin | MCF-7 (Breast) | Not Reported |
| SW480 (Colon) | 1.95 | SW480 (Colon) | Not Reported | ||
| 6-bromo-quinazoline derivative with pyrimidine moiety (6n) | A549 (Lung) | 5.9 ± 1.7 | Cisplatin | A549 (Lung) | 15.37 |
| SW480 (Colon) | 2.3 ± 0.91 | SW480 (Colon) | 16.1 | ||
| MCF-7 (Breast) | 5.65 ± 2.33 | MCF-7 (Breast) | 3.2 |
Table 1: Cytotoxic Activity of 6-Bromo-Quinazoline Derivatives.[8][9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and evaluation of bioactive compounds derived from this compound.
Protocol 1: Copper-Catalyzed Synthesis of 6-Bromo-2-substituted-quinazolines
This protocol describes a general and efficient one-pot synthesis of 6-bromo-2-substituted-quinazolines from this compound and an aldehyde, adapted from literature procedures for similar (2-aminophenyl)methanols.[10][11][12][13]
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Copper(I) chloride (CuCl)
-
Cerium(IV) ammonium nitrate (CAN)
-
Ammonium chloride (NH₄Cl)
-
Potassium hydroxide (KOH)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1.0 mmol) and a substituted aldehyde (1.2 mmol) in acetonitrile (10 mL) in a round-bottom flask, add ammonium chloride (2.0 mmol).
-
To this mixture, add cerium(IV) ammonium nitrate (0.1 mmol) and TEMPO (0.1 mmol).
-
Finally, add copper(I) chloride (0.05 mmol) and potassium hydroxide (2.0 mmol).
-
The reaction mixture is stirred and heated at 80 °C for 6-12 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-bromo-2-substituted-quinazoline.
-
The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Evaluation of Anticancer Activity (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxic effects of the synthesized 6-bromoquinazoline derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][8]
Materials:
-
Synthesized 6-bromoquinazoline compounds
-
Human cancer cell lines (e.g., MCF-7, SW480, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentrations should typically range from 0.01 to 100 µM. A vehicle control (DMSO) should also be included.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plates for another 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition by 6-Bromo-Quinazolines.
Experimental Workflow
Caption: General Workflow for Drug Discovery from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Updated Overview on the Synthesis and Anticancer Evaluation of Quinazoline Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of the Amino Group in (2-Amino-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary amino group of (2-Amino-5-bromophenyl)methanol. This compound serves as a versatile building block in medicinal chemistry and materials science. The functionalization of its amino group allows for the introduction of diverse molecular fragments, enabling the synthesis of compound libraries for drug discovery, the development of molecular probes, and the creation of novel functional materials. The presence of the bromo- and hydroxymethyl- groups offers additional sites for subsequent chemical modifications, such as cross-coupling reactions or esterification.
The following sections detail key derivatization reactions, including N-acylation, N-alkylation via reductive amination, Schiff base formation, and N-arylation through Buchwald-Hartwig amination.
N-Acylation: Synthesis of Amides
Application Notes
N-acylation is a fundamental and reliable transformation that converts the primary amino group of this compound into a stable amide linkage.[1] This reaction is widely used to synthesize precursors for biologically active molecules, as the amide bond is a core feature of many pharmaceuticals. The introduction of an acyl group can modify the compound's physicochemical properties, such as solubility and lipophilicity, or serve as a protective group for the amine.[1] Common acylating agents include acyl chlorides and acid anhydrides, often used in the presence of a base like pyridine or sodium acetate to neutralize the acidic byproduct.[1][2] Catalyst-free methods, particularly with reactive anhydrides, offer a greener alternative by simplifying the reaction setup and purification process.[2]
General Reaction Scheme: N-Acylation
Caption: General N-Acylation of this compound.
Experimental Protocols for N-Acylation
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol is adapted from the acetylation of aniline in an aqueous medium.[1]
-
Dissolution: Dissolve this compound (1.0 eq, e.g., 1.01 g, 5 mmol) in 70 mL of water. The compound may not dissolve completely.
-
Acidification: Add concentrated hydrochloric acid (0.9 eq, e.g., 0.38 mL, 4.5 mmol) to form the hydrochloride salt, which should improve solubility. Stir until a clear solution is obtained.
-
Reagent Preparation: In a separate flask, prepare a solution of sodium acetate (1.05 eq, e.g., 0.43 g, 5.3 mmol) in 15 mL of water.
-
Reaction: To the stirred solution of the hydrochloride salt, add acetic anhydride (1.2 eq, e.g., 0.57 mL, 6 mmol). Immediately follow with the addition of the sodium acetate solution.
-
Precipitation: A precipitate of the N-acetylated product should form rapidly. Continue stirring for 15-20 minutes.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield N-(3-bromo-2-(hydroxymethyl)phenyl)acetamide.
Protocol 2: Catalyst-Free N-Acylation
This protocol is adapted from a solvent- and catalyst-free method.[2]
-
Reaction Setup: In a round-bottom flask, mix this compound (1.0 eq, 1 mmol) with the desired acid anhydride (e.g., acetic anhydride) (1.2 eq, 1.2 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion (usually within 15-30 minutes), dissolve the reaction mixture in diethyl ether (5 mL).
-
Isolation: Allow the solution to stand at room temperature for approximately one hour. The crystalline product should form, which can then be collected by filtration.
Quantitative Data for N-Acylation of Anilines
The following table presents typical yields for N-acylation reactions of anilines under various conditions, which can be expected to be similar for this compound.
| Acylating Agent | Substrate (Analog) | Conditions | Yield (%) | Reference |
| Acetic Anhydride | Aniline | Water, Sodium Acetate, Room Temp. | ~90% | [1] |
| Acetic Anhydride | Aniline | Solvent-free, Room Temp., 5-15 min | 98% | [2] |
| Benzoyl Chloride | 4-Bromoaniline | Pyridine, CH₂Cl₂, Room Temp. | >95% | [1] |
N-Alkylation via Reductive Amination
Application Notes
Reductive amination is a highly versatile and widely used method for N-alkylation.[3] It involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine (Schiff base) intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[3][4] This method avoids the common problem of over-alkylation associated with direct alkylation using alkyl halides.[5] Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting carbonyl compound.[5][6] The reaction is typically performed in a one-pot fashion, making it highly efficient.[7]
Experimental Workflow: Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Experimental Protocol for Reductive Amination
This protocol is based on a general procedure using sodium triacetoxyborohydride.[3]
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1–0.2 M), add the desired aldehyde or ketone (1.1 eq).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. Be cautious as gas evolution may occur.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting amine is consumed (typically 4-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.[3]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Schiff Base Formation (Imine Synthesis)
Application Notes
The condensation reaction between this compound and an aldehyde or ketone yields a Schiff base (an imine). This reaction is typically reversible and often catalyzed by a small amount of acid.[8] Schiff bases are important intermediates in their own right, possessing a range of biological activities, and are the key intermediates in reductive amination reactions.[9][10] The formation of the C=N double bond can be readily achieved by refluxing the reactants in a solvent like ethanol.[10]
General Reaction Scheme: Schiff Base Formation
Caption: Schiff base formation from this compound.
Experimental Protocol for Schiff Base Formation
This protocol is adapted from general methods for synthesizing Schiff bases from aromatic amines.[10]
-
Reaction Setup: Dissolve this compound (1.0 eq, 0.01 mol) in absolute ethanol (40 mL) in a round-bottom flask.
-
Reagent Addition: Add the selected aldehyde or ketone (1.1 eq, 0.011 mol) to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Attach a condenser and heat the mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization if necessary.
N-Arylation via Buchwald-Hartwig Amination
Application Notes
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12] This reaction allows for the coupling of the amino group of this compound with various aryl or heteroaryl halides or triflates.[13] It has become an indispensable tool in modern organic synthesis due to its broad substrate scope and functional group tolerance.[11] The success of the reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[12] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, coordination and deprotonation of the amine, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst.[11][12]
Experimental Protocol for Buchwald-Hartwig N-Arylation
This is a general protocol that requires optimization based on the specific aryl halide used.[12]
-
Inert Atmosphere: All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup: To an oven-dried Schlenk tube or sealed reaction vial, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand, 2-10 mol%).
-
Reagent Addition: Add this compound (1.2-1.5 eq) and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).
-
Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
The following table provides representative yields for the N-arylation of amines, which can serve as a benchmark for derivatizing this compound.
| Amine Partner | Aryl Halide | Catalyst/Ligand System | Yield (%) | Reference |
| Aniline | 4-Chlorotoluene | Pd(OAc)₂ / Biarylphosphine Ligand | >95% | [13] |
| Benzylamine | Bromobenzene | Pd₂(dba)₃ / Xantphos | ~90% | [12] |
| 2-Aminopyridine | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | 85% | [12] |
References
- 1. benchchem.com [benchchem.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 9. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: The Role of (2-Amino-5-bromophenyl)methanol in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2-Amino-5-bromophenyl)methanol is a versatile bifunctional building block crucial for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its structure, featuring both a nucleophilic amino group and a reactive benzylic alcohol, allows for diverse cyclization strategies to form fused ring systems. The presence of the bromine atom offers a convenient handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including quinazolines, quinazolinones, and benzodiazepines, starting from or utilizing intermediates derived from this compound. These heterocycles are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds.
Oxidation to 2-Amino-5-bromobenzaldehyde: A Key Intermediate
A common and critical initial step in utilizing this compound is its oxidation to the corresponding aldehyde, 2-amino-5-bromobenzaldehyde. This aldehyde is a versatile intermediate for constructing various heterocyclic systems through condensation and cyclization reactions. A highly efficient method for this transformation is the copper(I)/TEMPO-catalyzed aerobic oxidation.[1]
Application Notes:
The selective oxidation of the benzylic alcohol in the presence of the amino group is a key challenge. The Cu(I)/TEMPO system offers a mild and efficient solution, avoiding harsh oxidants that could lead to undesired side products or over-oxidation. The resulting 2-amino-5-bromobenzaldehyde is a stable, bright yellow powder that serves as a direct precursor for quinazolines and other related heterocycles.[1][2]
Experimental Protocol: Copper/TEMPO-Catalyzed Aerobic Oxidation
This protocol is adapted from a procedure published in Organic Syntheses.[2]
-
Preparation: To a round-bottomed flask, add this compound (1.0 equiv), acetonitrile (MeCN) as the solvent, and a catalytic amount of a copper(I) source and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
-
Reaction: Stir the mixture vigorously under an atmosphere of air or oxygen. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture typically changes color from dark red/brown to dark green upon completion.[2]
-
Work-up: Upon completion, the reaction mixture is quenched and the product is extracted using an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.[2]
-
Purification: The solvent is removed under reduced pressure (rotary evaporation). The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-amino-5-bromobenzaldehyde as a bright yellow powder.[2]
Data Presentation: Reagents for Oxidation
| Reagent/Material | Role | Molar Equivalent |
| This compound | Starting Material | 1.0 |
| Acetonitrile (MeCN) | Solvent | - |
| Copper(I) Catalyst | Catalyst | Catalytic amount |
| TEMPO | Co-catalyst | Catalytic amount |
| Oxygen/Air | Oxidant | - |
| Ethyl Acetate | Extraction Solvent | - |
| Silica Gel | Stationary Phase | - |
Reported yields for this transformation are typically in the range of 89-97%.[2]
Visualization: Oxidation Workflow
Caption: Workflow for the oxidation of this compound.
Synthesis of 2-Substituted Quinazolines
This compound can be directly used in cascade reactions with aldehydes to synthesize 2-substituted quinazolines. This approach is highly atom-economical and efficient.
Application Notes:
Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of therapeutic applications, including anticancer and anti-inflammatory activities.[3] Copper-catalyzed cascade reactions provide a convenient and practical strategy for their synthesis, tolerating a variety of functional groups on the aldehyde component.[4] The reaction proceeds through an initial condensation, followed by intramolecular cyclization and subsequent oxidation/aromatization to form the quinazoline core.
Experimental Protocol: Copper-Catalyzed Cascade Synthesis of Quinazolines
This is a general protocol based on modern synthetic methods.[4]
-
Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired aldehyde (1.2 equiv), a copper catalyst (e.g., CuCl), and a base/additive combination (e.g., cerium nitrate and ammonium chloride) in a suitable solvent.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir for several hours until TLC indicates completion.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 2-substituted 6-bromoquinazoline.
Data Presentation: Synthesis of 2-Substituted Quinazolines
| Starting Material 1 | Starting Material 2 | Catalyst | Key Conditions | Product | Yield Range |
| This compound | Various Aldehydes | Copper Salt | Heat, Additives | 6-Bromo-2-substituted quinazolines | Good[4] |
Visualization: Quinazoline Synthesis Pathway
References
Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of (2-Amino-5-bromophenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a reliable and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (2-Amino-5-bromophenyl)methanol. This compound is a critical building block in the synthesis of various pharmaceutical agents, making its precise quantification essential for quality control and process monitoring.
Introduction
This compound, also known as 2-amino-5-bromobenzyl alcohol, is a key intermediate in organic synthesis.[1] Ensuring the purity and concentration of this starting material is paramount for controlling the yield and impurity profile of active pharmaceutical ingredients (APIs). The method described herein is a specific, accurate, and precise RP-HPLC technique suitable for routine analysis in a quality control or research environment. The method utilizes a standard C18 column and UV detection, which are readily available in most analytical laboratories.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: Purity ≥98%[2]
-
Acetonitrile (ACN): HPLC grade
-
Methanol: HPLC grade[3]
-
Water: HPLC grade or ultrapure water
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Sample Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis Detector.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard system with binary or quaternary pump, autosampler, and UV/DAD detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase | Isocratic: 50% Acetonitrile, 50% Water with 0.1% Phosphoric Acid (v/v/v) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[6] |
| Detection Wavelength | 245 nm (Determine λmax by scanning with DAD) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Calibration Curve Standards (1-100 µg/mL):
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the sample diluent.
-
A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound to obtain a theoretical final concentration of approximately 25 µg/mL.
-
Dissolve the sample in a suitable volume of diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The validation parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[4][6]
Workflow and Validation Logic
The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship between the key validation parameters.
Caption: Experimental workflow for HPLC quantification.
Caption: Logical relationship of HPLC method validation parameters.
Results and Data Presentation
The performance of the method is summarized below. The data presented are typical results obtained during method validation.
Linearity
The method demonstrates excellent linearity over the concentration range of 1-100 µg/mL.
Table 2: Linearity and Sensitivity Data
| Parameter | Typical Result |
| Linear Range | 1.0 - 100.0 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | ≥ 0.999[6] |
| Limit of Detection (LOD) | ~0.3 µg/mL (Based on S/N = 3)[6] |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL (Based on S/N = 10)[4][6] |
Accuracy and Precision
Accuracy was determined by the percent recovery of spiked samples at three concentration levels. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).
Table 3: Summary of Accuracy and Precision Data
| Validation Parameter | Level | Acceptance Criteria | Typical Result |
| Accuracy (% Recovery) | Low | 98.0 - 102.0% | 99.5% |
| Mid | 98.0 - 102.0% | 100.2% | |
| High | 98.0 - 102.0% | 99.8% | |
| Precision (% RSD) | |||
| Repeatability (n=6) | Mid | ≤ 2.0% | 0.8% |
| Intermediate (n=6) | Mid | ≤ 2.0% | 1.2% |
Conclusion
The developed RP-HPLC method is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound. The validation results confirm that the method is suitable for its intended use in routine quality control and for monitoring chemical reactions in a drug development setting.
References
- 1. This compound | 20712-12-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. cdc.gov [cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
Application Note and Protocol for the Purification of Crude (2-Amino-5-bromophenyl)methanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of crude (2-Amino-5-bromophenyl)methanol using column chromatography. The described methodology is designed to efficiently remove impurities typically associated with its synthesis, yielding a product of high purity suitable for further application in research and drug development.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical intermediates. The crude product, often obtained as a light brown to brown solid, may contain unreacted starting materials, byproducts, and color impurities.[1] Column chromatography is a standard and effective technique for the purification of such organic compounds. However, the presence of both an amino and a hydroxyl group in the target molecule requires careful selection of the stationary and mobile phases to achieve optimal separation and avoid issues like peak tailing, which is common with amine-containing compounds.[2][3] This protocol outlines a robust method for the purification of this compound using silica gel chromatography with a modified mobile phase.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [1][4][5] |
| Molecular Weight | 202.05 g/mol | [1][4][5] |
| Appearance | Light brown to brown solid (crude) | [1] |
| Melting Point | 112-113 °C | [1] |
| Purity (Commercial) | ≥98% | [1][6] |
| CAS Number | 20712-12-3 | [5][6][7] |
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.
Materials and Equipment
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Ethyl acetate (EtOAc), analytical grade
-
Hexanes, analytical grade
-
Triethylamine (TEA)
-
Dichloromethane (DCM), analytical grade
-
Glass chromatography column
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glass wool or cotton
-
Sand, acid-washed
Preparation of the Mobile Phase
Prepare a stock solution of 1% triethylamine in ethyl acetate. This will be used as the polar component of the mobile phase to prevent peak tailing of the amine on the acidic silica gel.[3] The elution will be performed using a gradient of this stock solution in hexanes.
-
Solvent A: Hexanes
-
Solvent B: 1% Triethylamine in Ethyl Acetate
Column Packing (Slurry Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.[8]
-
In a beaker, prepare a slurry of silica gel (approx. 40-50 g for 1 g of crude product) in Solvent A (Hexanes).
-
Pour the slurry into the column. Allow the silica to settle, and gently tap the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]
Sample Loading
-
Dissolve the crude this compound (approx. 1 g) in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
Alternatively, for less soluble compounds, create a dry-loading slurry by adsorbing the dissolved crude product onto a small amount of silica gel (2-3 g) and evaporating the solvent.
-
Carefully add the sample solution or the dry-loaded silica onto the top of the column.
-
Drain the solvent until the sample is absorbed into the silica bed.
Elution and Fraction Collection
-
Begin elution with a low polarity mobile phase, such as 10% Solvent B in Solvent A (10:90, Ethyl Acetate/Hexanes with 0.1% TEA overall).
-
Gradually increase the polarity of the mobile phase to 20%, 30%, and up to 60% of Solvent B in Solvent A, as needed.[9]
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions. Use a mobile phase similar to the one used for elution and visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
Product Isolation
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the weight and calculate the yield.
-
Characterize the purified product by appropriate analytical techniques (e.g., melting point, NMR, HPLC) to confirm its purity.
Workflow Diagram
Caption: Workflow for the column chromatographic purification of this compound.
Expected Results
The purification process is expected to yield this compound with a purity of >99%. The typical yield after purification can range from 70% to 90%, depending on the quality of the crude material. A summary of expected outcomes is provided in Table 2.
| Parameter | Before Purification (Crude) | After Purification (Expected) |
| Appearance | Light brown to brown solid | White to off-white solid |
| Purity (by HPLC) | 85-95% | >99% |
| Yield | - | 70-90% |
Safety and Handling
-
This compound may cause skin, eye, and respiratory irritation.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Handle all chemicals in a well-ventilated fume hood.
-
Store the compound in a cool, dry, and dark place under an inert atmosphere if possible, as it may be light-sensitive.[1][6]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. biotage.com [biotage.com]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 20712-12-3 [sigmaaldrich.com]
- 7. This compound | 20712-12-3 [chemicalbook.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the N-alkylation of (2-Amino-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of (2-Amino-5-bromophenyl)methanol, a key synthetic intermediate in pharmaceutical and materials science research. The presented methodology is based on the robust and widely applicable reductive amination reaction, which offers high selectivity for the amino group and generally proceeds under mild conditions.
Introduction
N-alkylated aromatic amines are pivotal structural motifs in a vast array of biologically active compounds and functional materials. The selective alkylation of the amino group in bifunctional molecules like this compound is a critical step in the synthesis of more complex target molecules. Direct alkylation with alkyl halides can often lead to a mixture of N- and O-alkylated products, as well as over-alkylation, necessitating tedious purification steps[1]. Reductive amination, on the other hand, provides a highly efficient and selective one-pot method for the synthesis of secondary amines from primary amines and carbonyl compounds[2][3]. This process involves the initial formation of an imine intermediate from the amine and a carbonyl compound, which is then reduced in situ by a suitable reducing agent to afford the desired N-alkylated product[3][4].
This protocol details the N-alkylation of this compound with a representative aldehyde, benzaldehyde, using sodium borohydride as the reducing agent. This method is adaptable to a variety of other aldehydes and ketones to generate a library of N-substituted derivatives.
Reaction Principle
The N-alkylation of this compound proceeds via a one-pot reductive amination pathway. The primary amino group of the starting material reacts with an aldehyde (or ketone) to form an intermediate imine (Schiff base). This imine is then selectively reduced by a mild reducing agent, such as sodium borohydride, to yield the corresponding secondary amine. The reaction is typically carried out in a protic solvent like methanol or ethanol.
Experimental Protocol
Materials and Reagents
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium Borohydride (NaBH₄)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous methanol (approximately 10-20 mL per gram of starting material). Stir the solution at room temperature until all the solid has dissolved.
-
Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.0-1.2 equivalents). For example, add benzaldehyde (1.1 equivalents).
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC analysis.
-
Work-up:
-
Quench the reaction by carefully adding water (approximately 10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane (DCM) to extract the product.
-
Transfer the mixture to a separatory funnel and perform the extraction. Collect the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated product.
-
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of aminophenols, which are structurally similar to the target compound, via reductive amination. These values can serve as a benchmark for the expected outcome of the N-alkylation of this compound.
| Entry | Aminophenol Substrate | Aldehyde | Product | Yield (%) | Reference |
| 1 | o-Aminophenol | Benzaldehyde | 2-(Benzylamino)phenol | 98.3 | [5] |
| 2 | o-Aminophenol | 2-Hydroxybenzaldehyde | 2-((2-Hydroxybenzyl)amino)phenol | 90.7 | [5] |
| 3 | o-Aminophenol | 4-Methoxybenzaldehyde | 2-((4-Methoxybenzyl)amino)phenol | 94.5 | [5] |
| 4 | o-Aminophenol | 4-Chlorobenzaldehyde | 2-((4-Chlorobenzyl)amino)phenol | 89.1 | [5] |
| 5 | p-Aminophenol | Benzaldehyde | 4-(Benzylamino)phenol | 96.7 | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the N-alkylation of this compound.
Caption: Workflow for the N-alkylation via reductive amination.
Signaling Pathway (Reaction Mechanism)
The diagram below outlines the mechanistic pathway of the reductive amination reaction.
Caption: Mechanism of reductive amination.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.
-
Organic solvents such as methanol and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Use of (2-Amino-5-bromophenyl)methanol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-5-bromophenyl)methanol is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure incorporates a bromo-aniline moiety, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and a primary alcohol, which can be used for subsequent functionalization. This combination allows for the strategic introduction of diverse molecular fragments, making it a valuable building block for the synthesis of complex scaffolds and compound libraries. The bromo substituent provides a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, while the aminomethanol group can influence the electronic properties and reactivity of the molecule, as well as serve as a point for further synthetic elaboration.
This document provides detailed application notes and experimental protocols for key cross-coupling reactions utilizing this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods are foundational for the synthesis of biaryl compounds, arylamines, and arylalkynes, respectively, which are prevalent motifs in pharmacologically active agents and functional materials.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative quantitative data for key palladium-catalyzed cross-coupling reactions with this compound. This data is provided as a guideline for expected yields and reaction conditions, which may require further optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | sec-Butanol/H₂O (10:1) | 100 | 12 | 88 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 82 |
| 4 | Indole | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | Toluene | 110 | 20 | 68 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | DMF | 80 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N/DMF (1:1) | DMF | 60 | 8 | 94 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | Toluene | 90 | 10 | 85 |
| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ (3) | CuI (5) | DIPA | Acetonitrile | 70 | 12 | 79 |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, with a co-solvent of water or ethanol)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between this compound and various amines.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.2-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or sealed reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine (if liquid, add via syringe; if solid, add with the other solids).
-
Seal the vessel and heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol describes a reliable method for the coupling of this compound with terminal alkynes.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylethylamine, Piperidine)
-
Anhydrous solvent (e.g., DMF, Toluene, Acetonitrile)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired arylalkyne.
Visualizations
Experimental Workflows
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Sonogashira coupling.
Application in Heterocycle Synthesis
The products derived from these cross-coupling reactions can serve as advanced intermediates for the synthesis of more complex molecules, such as fused heterocyclic systems. For instance, the Suzuki-Miyaura product could undergo an intramolecular cyclization to form a phenanthridine derivative, a scaffold found in numerous biologically active compounds.[7][8]
Caption: A potential synthetic route to phenanthridines.
Disclaimer
The information provided in this document is for research and development purposes only. The experimental protocols are intended as a general guide and may require optimization for specific applications. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory, adhering to all relevant safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]
- 8. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of (2-Amino-5-bromophenyl)methanol Derivatives for Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-5-bromophenyl)methanol is a versatile chemical scaffold possessing both a primary amine and a primary alcohol. These functional groups offer two distinct points for chemical modification, making it an excellent starting material for the generation of diverse small molecule libraries. Derivatization of this scaffold can lead to a wide array of compounds with the potential for varied biological activities. This document provides detailed protocols for the synthesis of four key classes of derivatives—amides, sulfonamides, ureas, and Schiff bases—and outlines standard screening protocols to evaluate their potential as antimicrobial and cytotoxic agents.
Synthetic Derivatization of this compound
The primary amino group of this compound is the more nucleophilic of the two functional groups and can be selectively targeted under appropriate reaction conditions to yield a variety of derivatives.
Protocol 1: Synthesis of Amide Derivatives via N-Acylation
Principle: This protocol details the N-acylation of the primary amine on this compound using an acyl chloride in the presence of a base to neutralize the HCl byproduct. This method is a robust and widely applicable strategy for the formation of amide bonds.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.
Protocol 2: Synthesis of Sulfonamide Derivatives
Principle: This protocol describes the reaction of this compound with a sulfonyl chloride in the presence of a base to form a sulfonamide linkage. Sulfonamides are a key functional group in many therapeutic agents.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride)
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
Triethylamine (TEA) (if using DCM as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM. If using DCM, add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
If pyridine is the solvent, remove it under reduced pressure. Dissolve the residue in DCM.
-
Wash the organic solution sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure sulfonamide derivative.
Protocol 3: Synthesis of Urea Derivatives
Principle: This protocol details the formation of a urea derivative by reacting this compound with an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
Materials:
-
This compound
-
Isocyanate (e.g., Phenyl isocyanate, Methyl isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.
-
Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC.
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by recrystallization to afford the pure urea derivative.
Protocol 4: Synthesis of Schiff Base Derivatives
Principle: This protocol describes the condensation reaction between this compound and an aldehyde or ketone to form a Schiff base (imine). This reaction is often catalyzed by a small amount of acid.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, 4-Nitrobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard glassware for organic synthesis with a reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0 eq) in ethanol or methanol.
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Applications in Screening
The synthesized library of this compound derivatives can be screened for a variety of biological activities. Below are protocols for two common primary screens: antimicrobial and cytotoxicity assays.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized derivatives dissolved in Dimethyl Sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each derivative in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate each well (containing the compound dilutions) with the microbial suspension.
-
Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 6: Cytotoxicity Assay (Resazurin-Based)
Principle: The resazurin (AlamarBlue) assay is a colorimetric method used to quantify cell viability. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin. The intensity of the color change is proportional to the number of living cells.
Materials:
-
Synthesized derivatives dissolved in DMSO
-
Human cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compounds in cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (cells treated with medium containing the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24-72 hours in the CO2 incubator.
-
Add resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Data Presentation
Quantitative data from screening assays should be organized in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis. The following tables are templates for presenting such data.
Table 1: Antimicrobial Activity (MIC) of this compound Derivatives
| Compound ID | Derivative Class | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | - | - | >256 | >256 | >256 |
| AMD-01 | Amide | -CH3 | 128 | 256 | >256 |
| AMD-02 | Amide | -Phenyl | 64 | 128 | 256 |
| SUL-01 | Sulfonamide | -Phenyl | 32 | 64 | 128 |
| SUL-02 | Sulfonamide | -p-Tolyl | 16 | 32 | 64 |
| URE-01 | Urea | -Phenyl | 64 | 128 | 128 |
| URE-02 | Urea | -Methyl | 128 | >256 | >256 |
| SCH-01 | Schiff Base | -Phenyl | 32 | 64 | 128 |
| SCH-02 | Schiff Base | -4-Nitrophenyl | 8 | 16 | 32 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific screening data for these derivatives is not publicly available.
Table 2: Cytotoxicity (IC50) of this compound Derivatives against HeLa Cells
| Compound ID | Derivative Class | R Group | IC50 (µM) |
| Parent | - | - | >100 |
| AMD-01 | Amide | -CH3 | 85.2 |
| AMD-02 | Amide | -Phenyl | 62.5 |
| SUL-01 | Sulfonamide | -Phenyl | 45.8 |
| SUL-02 | Sulfonamide | -p-Tolyl | 33.1 |
| URE-01 | Urea | -Phenyl | 55.7 |
| URE-02 | Urea | -Methyl | 90.3 |
| SCH-01 | Schiff Base | -Phenyl | 41.2 |
| SCH-02 | Schiff Base | -4-Nitrophenyl | 15.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific screening data for these derivatives is not publicly available.
Visualizations
Caption: Synthetic workflow for the derivatization of this compound.
Caption: General workflow for the screening of a derivative library.
Caption: Hypothetical inhibition of a cell signaling pathway by an active derivative.
Application Notes and Protocols for the Large-Scale Production of (2-Amino-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-5-bromophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its production on a large scale requires robust, safe, and economically viable methods. These application notes provide detailed protocols for the multi-kilogram scale synthesis of this compound, focusing on two primary stages: the bromination of 2-aminobenzoic acid to produce the key intermediate, 2-amino-5-bromobenzoic acid, and its subsequent reduction to the final product. The protocols presented are adapted from established laboratory procedures and optimized for large-scale production, emphasizing the use of safer and more cost-effective reagents suitable for industrial applications. This document includes quantitative data, detailed experimental procedures, and safety considerations.
Introduction
The industrial synthesis of this compound is of significant interest due to its utility as a versatile intermediate in the pharmaceutical industry. The primary synthetic route involves the preparation of 2-amino-5-bromobenzoic acid followed by the reduction of the carboxylic acid functionality. While laboratory-scale syntheses often employ highly reactive and hazardous reagents like lithium aluminum hydride (LiAlH4), large-scale production necessitates the use of safer, more manageable, and cost-effective alternatives.
This document outlines a two-stage process for the kilogram-scale production of this compound. The first stage details the bromination of 2-aminobenzoic acid. The second stage presents two alternative protocols for the reduction of 2-amino-5-bromobenzoic acid: a borane-based reduction and a catalytic hydrogenation, both of which are more amenable to industrial settings.
Synthesis Overview
The overall synthetic pathway for the large-scale production of this compound is depicted below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-5-bromophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (2-Amino-5-bromophenyl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the reduction of 2-Amino-5-bromobenzoic acid. This transformation specifically targets the carboxylic acid functional group, converting it to a primary alcohol.
Q2: Which reducing agents are most effective for the synthesis of this compound from its corresponding carboxylic acid?
A2: Strong hydride-donating reagents are necessary for the direct reduction of carboxylic acids. The most commonly employed and effective reducing agents for this purpose are Lithium aluminum hydride (LiAlH₄) and Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF).[1][2][3] Standard sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly.[2][4]
Q3: Can I use Sodium Borohydride (NaBH₄) for this reduction?
A3: Sodium borohydride (NaBH₄) is typically ineffective for the direct reduction of carboxylic acids.[2][4][5] However, a two-step process can be employed where the 2-amino-5-bromobenzoic acid is first converted to its methyl ester, which can then be reduced to the desired alcohol using NaBH₄.[6][7] This method offers a milder alternative to the more reactive LiAlH₄ and borane reagents.
Q4: What are the primary safety concerns when working with reagents like LiAlH₄ and Borane?
A4: Both Lithium aluminum hydride (LiAlH₄) and Borane (BH₃) are highly reactive and require careful handling.
-
LiAlH₄: Reacts violently with water and other protic solvents. It is also flammable. All reactions must be conducted under anhydrous (dry) conditions and a nitrogen or argon atmosphere.[8]
-
Borane (BH₃-THF): Is also water-sensitive and should be handled under an inert atmosphere. It is a flammable liquid.
Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q5: How can I monitor the progress of the reduction reaction?
A5: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[9] A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be used to separate the starting material (2-Amino-5-bromobenzoic acid), any intermediate aldehyde, and the final product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent | LiAlH₄ and Borane are moisture-sensitive. Use a fresh bottle of the reagent or a freshly prepared solution. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). |
| Insufficient Reducing Agent | Carboxylic acid reduction with LiAlH₄ requires an excess of the reagent because the acidic proton of the carboxylic acid consumes one equivalent of hydride.[2] Ensure at least two equivalents of LiAlH₄ are used. For borane, follow the stoichiometry recommended in the specific protocol. |
| Low Reaction Temperature | Some reductions may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture, while carefully monitoring for side reactions by TLC. |
| Poor Solubility of Starting Material | Ensure the 2-Amino-5-bromobenzoic acid is fully dissolved in the reaction solvent (e.g., anhydrous THF or diethyl ether) before adding the reducing agent. Gentle warming or sonication may aid dissolution. |
Issue 2: Presence of Impurities in the Crude Product
| Potential Impurity | Identification Method | Mitigation Strategy |
| Unreacted 2-Amino-5-bromobenzoic acid | TLC, NMR | Increase the amount of reducing agent and/or the reaction time. Ensure the reaction has gone to completion by monitoring with TLC before quenching. |
| 2-Amino-5-bromobenzaldehyde (intermediate) | TLC, NMR | The aldehyde is an intermediate in the reduction.[2] Its presence indicates an incomplete reaction. Add more reducing agent and continue the reaction until the aldehyde spot disappears on TLC. Performing the reaction at a slightly elevated temperature can also help drive it to completion. |
| Over-reduction Products | Mass Spectrometry, NMR | While less common for this specific substrate, over-reduction of the aromatic ring is a possibility with very harsh conditions. Ensure the reaction temperature is controlled and avoid prolonged reaction times after the starting material is consumed. |
Issue 3: Difficult Product Isolation and Purification
| Problem | Potential Cause | Solution |
| Formation of Emulsions During Workup | Aluminum or borate salts formed during the quenching of the reaction can lead to emulsions. | A careful quenching procedure, such as the Fieser workup (sequential addition of water, 15% NaOH solution, and then more water), can help precipitate the salts, making them easier to filter off.[9] |
| Product Loss in Aqueous Layer | This compound has some water solubility due to the amino and hydroxyl groups. | During the extraction phase, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and drive it into the organic layer. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate).[9] |
| Difficulty with Crystallization | The crude product may be oily or may not crystallize easily due to residual impurities. | Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane).[9] If crystals do not form from a solution, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[10] |
Experimental Protocols
Protocol 1: Reduction of 2-Amino-5-bromobenzoic Acid using LiAlH₄
-
Preparation: Under a nitrogen atmosphere, add a stirred suspension of Lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C in an ice bath.
-
Reaction: Dissolve 2-Amino-5-bromobenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete (as indicated by TLC), cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Workup: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite to remove the aluminum salts. Wash the filter cake with THF.
-
Extraction: Combine the filtrate and washes, and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Purify further by recrystallization or column chromatography.
Protocol 2: Two-Step Synthesis via Methyl Ester Reduction with NaBH₄
Step A: Esterification of 2-Amino-5-bromobenzoic Acid
-
Dissolve 2-Amino-5-bromobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the methyl 2-amino-5-bromobenzoate with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.
Step B: Reduction of Methyl 2-amino-5-bromobenzoate
-
Dissolve the crude methyl 2-amino-5-bromobenzoate in a mixture of THF and methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound. Purify as needed.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Starting Material | Typical Yield Range | Reaction Conditions | Key Considerations |
| LiAlH₄ | 2-Amino-5-bromobenzoic acid | 70-90% | Anhydrous THF, 0 °C to reflux | Highly reactive, requires strict anhydrous conditions. |
| BH₃-THF | 2-Amino-5-bromobenzoic acid | 75-95% | Anhydrous THF, 0 °C to room temp. | Moisture sensitive, good chemoselectivity for carboxylic acids. |
| NaBH₄ | Methyl 2-amino-5-bromobenzoate | 80-95% (for reduction step) | Methanol/THF, 0 °C to room temp. | Milder, requires a two-step process from the carboxylic acid. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
troubleshooting common side reactions in (2-Amino-5-bromophenyl)methanol preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Amino-5-bromophenyl)methanol.
Troubleshooting Common Side Reactions and Issues
This section addresses specific problems that may be encountered during the synthesis of this compound, particularly when using lithium aluminum hydride (LiAlH₄) to reduce 2-amino-5-bromobenzoic acid.
Question: My reaction is sluggish or incomplete, and I'm isolating unreacted starting material. What could be the cause?
Answer:
Incomplete reduction is a common issue that can stem from several factors:
-
Insufficient Reducing Agent: The starting material, 2-amino-5-bromobenzoic acid, has two acidic protons (from the carboxylic acid and the amino group) that will react with LiAlH₄. This initial acid-base reaction consumes the reducing agent before the carbonyl group is reduced. Therefore, more than two equivalents of LiAlH₄ are required.
-
Poor Quality LiAlH₄: Lithium aluminum hydride is highly reactive and can decompose upon exposure to moisture. Using old or improperly stored LiAlH₄ will result in lower reactivity and an incomplete reaction.
-
Low Reaction Temperature: While the reaction is typically initiated at a low temperature for safety, allowing it to slowly warm to room temperature and proceed for a sufficient duration is crucial for the reaction to go to completion.
Recommended Actions:
-
Ensure sufficient LiAlH₄: Use at least 2.5-3.0 equivalents of LiAlH₄ to account for the acidic protons and to ensure complete reduction of the carboxylic acid.
-
Verify the quality of LiAlH₄: Use a fresh, unopened container of LiAlH₄ or a properly stored batch.
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a small, careful addition of extra LiAlH₄ may be necessary.
Question: The work-up of my reaction is problematic, resulting in a gelatinous precipitate that is difficult to filter. How can I improve this?
Answer:
The formation of gelatinous aluminum salts (Al(OH)₃) during the quenching of excess LiAlH₄ is a frequent challenge. This emulsion can make the extraction and isolation of the product difficult.
Recommended Actions:
-
Use the Fieser Work-up Method: This is a widely accepted and effective procedure for quenching LiAlH₄ reactions. It involves the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used in the reaction). This procedure is designed to produce granular aluminum salts that are easier to filter.
-
-
Ensure vigorous stirring: Continuous and efficient stirring during the quenching process is essential to prevent the formation of large clumps of the precipitate.
-
Add a filter aid: If the precipitate is still difficult to filter, adding a layer of Celite® or diatomaceous earth to the filter paper can help.
Question: My final product is a yellow or brown powder, not the expected light tan solid. What are the likely impurities?
Answer:
The discoloration of the final product often indicates the presence of impurities. Potential sources include:
-
Incomplete Reduction: The intermediate aldehyde, 2-amino-5-bromobenzaldehyde, is a yellow solid. Its presence, even in small amounts, can color the final product.
-
Oxidation Products: The amino group in the product is susceptible to oxidation, which can lead to colored impurities. This can occur during the reaction, work-up, or storage if exposed to air and light.
-
Impurities from Starting Material: The purity of the initial 2-amino-5-bromobenzoic acid is crucial. Any colored impurities in the starting material may be carried through the reaction.
Recommended Actions:
-
Ensure complete reduction: As mentioned previously, use a sufficient excess of LiAlH₄ and monitor the reaction to completion.
-
Minimize exposure to air and light: During the work-up and subsequent handling, it is advisable to work under an inert atmosphere (like nitrogen or argon) if possible and to protect the product from light.
-
Purify the product: Recrystallization is an effective method for purifying this compound. A common solvent system for recrystallization is ethyl acetate and hexanes.
Question: I am concerned about the possibility of dehalogenation (loss of the bromine atom). Is this a likely side reaction?
Answer:
While LiAlH₄ can, under certain conditions, reduce aryl halides, it is generally not a facile reaction, especially for aryl bromides compared to aryl iodides.[1][2] Dehalogenation is more likely to occur under forcing conditions, such as prolonged reaction times at elevated temperatures or with a large excess of LiAlH₄.[1]
Recommended Actions:
-
Maintain controlled reaction conditions: Avoid unnecessarily high temperatures or extended reaction times. The reaction is typically conducted by cooling initially and then allowing it to proceed at room temperature.
-
Use a moderate excess of LiAlH₄: While an excess is necessary, an extremely large excess should be avoided.
-
Analyze the product: If dehalogenation is suspected, techniques like Mass Spectrometry (MS) or ¹H NMR spectroscopy can be used to check for the presence of the debrominated product, (2-aminophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and reliable laboratory-scale method is the reduction of 2-amino-5-bromobenzoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as tetrahydrofuran (THF).
Q2: Why is LiAlH₄ used instead of a milder reducing agent like sodium borohydride (NaBH₄)?
A2: Sodium borohydride is generally not reactive enough to reduce carboxylic acids.[3] LiAlH₄ is a much more powerful reducing agent and is required for the efficient conversion of the carboxylic acid functional group to a primary alcohol.[4]
Q3: What are the key safety precautions to take when working with LiAlH₄?
A3: LiAlH₄ reacts violently with water and other protic solvents to produce flammable hydrogen gas.[5] All reactions must be conducted in anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon). The quenching of the reaction is also highly exothermic and must be done slowly and with cooling.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A spot of the starting material (2-amino-5-bromobenzoic acid) can be used as a reference. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Q5: What is the typical yield for this reaction?
A5: With careful execution of the protocol, yields in the range of 80-90% can be expected.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 213-215 | Off-white to light yellow powder |
| This compound | C₇H₈BrNO | 202.05 | 112-113[6] | Light tan to brown solid[6] |
Table 2: Illustrative Impact of Reaction Parameters on Synthesis Outcome *
| Parameter | Condition | Expected Product Yield | Potential Side Products/Issues |
| Equivalents of LiAlH₄ | < 2.0 | Low (<50%) | Incomplete reduction (starting material and aldehyde intermediate) |
| 2.5 - 3.0 | High (80-90%) | Optimal for complete reduction | |
| > 4.0 | High (80-90%) | Increased risk of side reactions (e.g., dehalogenation), more hazardous work-up | |
| Reaction Temperature | 0 °C | Very slow/incomplete | Low conversion rate |
| Room Temperature | High (80-90%) | Optimal for controlled and complete reaction | |
| Reflux in THF | High, but not significantly improved | Increased risk of side reactions, including dehalogenation | |
| Work-up Procedure | Rapid addition of water | Variable, often lower due to isolation issues | Formation of gelatinous aluminum salts, difficult filtration, potential for product loss |
| Fieser Method (H₂O, NaOH(aq), H₂O) | High (80-90%) | Granular precipitate, easier filtration and product isolation |
*Note: The data in this table is illustrative and based on general principles of LiAlH₄ reductions. Actual results may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via LiAlH₄ Reduction
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
2-amino-5-bromobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
15% w/v aqueous sodium hydroxide (NaOH)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-bromobenzoic acid (1.0 eq). Add anhydrous THF via a cannula to dissolve the starting material.
-
Cooling: Cool the solution in an ice bath under a positive pressure of nitrogen.
-
Addition of LiAlH₄: In a separate flask, prepare a suspension of LiAlH₄ (2.9 eq) in anhydrous THF. Carefully and slowly add the LiAlH₄ suspension to the stirred solution of the carboxylic acid via the dropping funnel. The addition should be portion-wise to control the initial exothermic reaction and hydrogen evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction overnight (approximately 18-20 hours).
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC (e.g., with a mobile phase of 1:1 ethyl acetate:hexanes).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by the Fieser work-up procedure: sequentially add water, 15% aqueous NaOH, and then more water in the recommended ratios.
-
Isolation: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Extraction and Drying: Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from a mixture of hot ethyl acetate and hexanes to yield pure this compound as a light tan powder.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for common issues.
References
Technical Support Center: Purification of (2-Amino-5-bromophenyl)methanol
Welcome to the technical support center for the purification of (2-Amino-5-bromophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its physicochemical properties. As a polar aromatic compound containing both a primary amine and a primary alcohol functional group, it can be prone to strong interactions with stationary phases during chromatography, leading to poor separation. Additionally, its polarity can make recrystallization challenging, with issues such as "oiling out" instead of forming crystals. The compound is also noted to be light-sensitive and should be stored accordingly.[1]
Q2: What are the common impurities I might encounter?
A2: Common impurities can originate from the starting materials or side reactions during the synthesis. If synthesizing from 2-amino-5-bromobenzoic acid via reduction with a reagent like lithium aluminum hydride (LiAlH₄), potential impurities include:
-
Unreacted starting material: 2-amino-5-bromobenzoic acid.
-
Aldehyde intermediate: 2-amino-5-bromobenzaldehyde, resulting from incomplete reduction.[2]
-
Over-reduction product: Although less common for benzylic alcohols, potent reducing agents could potentially lead to the formation of 2-amino-5-bromotoluene under harsh conditions.
-
Impurities from workup: Aluminum salts from the quenching of LiAlH₄ can contaminate the product if the workup is not performed carefully.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the purification process.[3] By comparing the crude mixture with the fractions collected from column chromatography or the mother liquor and crystals from recrystallization, you can assess the purity. A suitable eluent system, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation of the product from impurities on the TLC plate.
Q4: What are the recommended storage conditions for purified this compound?
A4: The purified compound should be stored in a cool, well-ventilated area in a tightly closed container. It is light-sensitive and should be protected from light. For long-term storage, storing under an inert atmosphere, such as argon, is recommended.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Oily product forms instead of crystals ("oiling out"). | The crude material is highly impure, leading to a significant depression of the melting point. The chosen solvent is not ideal for crystallization. | - Attempt to purify the crude material by column chromatography first to remove the majority of impurities. - Try a different solvent or a mixed-solvent system. For instance, dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes) until turbidity is observed, then allow to cool slowly. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated, preventing nucleation. | - Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] |
| Low recovery of the purified product. | Too much solvent was used for recrystallization or for washing the crystals. The product has significant solubility in the cold solvent. Crystallization was incomplete. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Ensure the solution is cooled for a sufficient amount of time to allow for complete crystallization. |
| Crystals are colored despite starting with a light-colored crude material. | The compound may be susceptible to air oxidation, especially at elevated temperatures during dissolution. | - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged heating of the solution. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product is streaking or tailing on the column. | The primary amine group is interacting strongly with the acidic silica gel. The column is overloaded. | - Add a small amount of a basic modifier, like triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to the eluent to neutralize the acidic sites on the silica gel.[4] - Ensure the amount of crude material loaded is appropriate for the column size. As a general rule, aim for a sample-to-silica ratio of 1:30 to 1:100 by weight. |
| Poor separation of the product from impurities. | The eluent system does not provide adequate resolution. | - Optimize the eluent system using TLC. Test various ratios of solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a system that gives a clear separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4. |
| Product is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexanes gradient, slowly increase the percentage of ethyl acetate. |
| Cracked or channeled column packing. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. A well-packed column is crucial for good separation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a procedure for the synthesis and purification of this compound.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating may be required.
-
Once dissolved, slowly add hexanes dropwise while swirling the flask until the solution becomes slightly turbid.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., ethyl acetate/hexanes mixture, potentially with triethylamine)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material. A good starting point is a 30:70 mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of ~0.3 for the product. If streaking is observed, add 0.5% triethylamine to the eluent system.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent. If the crude is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading) and then added to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratios/Notes |
| Recrystallization | Ethyl acetate / Hexanes | Start with minimal hot ethyl acetate, then add hexanes as an anti-solvent. |
| Methanol / Water | Dissolve in hot methanol, add water as an anti-solvent. | |
| Toluene | Can be effective for aromatic compounds. | |
| Column Chromatography | Ethyl acetate / Hexanes | Gradient elution from low to high polarity (e.g., 10% to 50% ethyl acetate). |
| Dichloromethane / Methanol | For more polar impurities, a small percentage of methanol can be used. | |
| TLC Analysis | Ethyl acetate / Hexanes | A 3:7 ratio is a good starting point for visualization. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
optimization of reaction conditions for synthesizing (2-Amino-5-bromophenyl)methanol derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for synthesizing (2-Amino-5-bromophenyl)methanol and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common method of reducing 2-amino-5-bromobenzoic acid with lithium aluminum hydride (LiAlH₄).
Question 1: The reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the reduction of 2-amino-5-bromobenzoic acid can stem from several factors:
-
Reagent Quality: Lithium aluminum hydride is highly reactive and can be deactivated by moisture. Ensure that the LiAlH₄ used is fresh and has been stored under anhydrous conditions. The purity of the starting material, 2-amino-5-bromobenzoic acid, is also crucial.
-
Reaction Conditions:
-
Temperature: The initial addition of LiAlH₄ should be performed at a low temperature (e.g., in an ice bath) to control the exothermic reaction. Allowing the reaction to slowly warm to room temperature and proceed overnight can improve the yield.[1]
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common and effective solvent for this reduction.[1] Using wet or unstabilized THF can consume the reducing agent and introduce side reactions.
-
-
Work-up Procedure: The quenching of excess LiAlH₄ is a critical step. A slow, careful addition of water, followed by aqueous base, is necessary to avoid the formation of aluminum salt emulsions that can trap the product and complicate extraction.
Question 2: My final product is a complex mixture, and purification by recrystallization is proving difficult. What are the likely side products?
Answer: The presence of both an amino group and a carboxylic acid in the starting material can lead to side reactions with a strong reducing agent like LiAlH₄.[2] Potential side products include:
-
Over-reduction: While less common for the benzyl alcohol itself, impurities in the starting material could be reduced.
-
Incomplete Reaction: Unreacted 2-amino-5-bromobenzoic acid may remain if an insufficient amount of LiAlH₄ is used or if the reaction time is too short.
-
Formation of Aluminum Complexes: During the work-up, the product can form stable complexes with aluminum salts, making extraction from the aqueous layer difficult. A careful work-up procedure is essential to break these complexes.
To improve purification, consider column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Question 3: I am observing the formation of an insoluble precipitate during the reaction. What is it and what should I do?
Answer: The formation of an insoluble precipitate during the addition of LiAlH₄ to 2-amino-5-bromobenzoic acid is expected. This is due to the reaction of the acidic proton of the carboxylic acid and the proton on the amino group with the hydride, forming lithium and aluminum salts of the substrate and hydrogen gas. Continue the addition of LiAlH₄ as planned; the subsequent reduction of the carboxylate will proceed as the reaction mixture is stirred and warmed.
Question 4: How can I monitor the progress of the reaction?
Answer: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture (after quenching it carefully), and spot it on a TLC plate alongside the starting material (2-amino-5-bromobenzoic acid). The product, this compound, is more non-polar than the starting carboxylic acid and will have a higher Rf value. A common eluent system for TLC is a mixture of ethyl acetate and hexanes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the reduction of 2-amino-5-bromobenzoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).[1]
Q2: Are there alternative reducing agents to LiAlH₄ for this synthesis?
A2: While LiAlH₄ is a powerful and common choice for reducing carboxylic acids, other reducing agents could potentially be used, although they may require harsher conditions or result in lower yields.[2][3] Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly.[3] Alternative methods for synthesizing benzyl alcohols include the reduction of corresponding esters or aldehydes.
Q3: What are the key safety precautions to take when working with LiAlH₄?
A3: Lithium aluminum hydride is a highly reactive and pyrophoric substance. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A quenching procedure for excess LiAlH₄ must be carefully followed at the end of the reaction.
Q4: How should I store this compound?
A4: this compound is a light-sensitive solid.[4] It should be stored in a cool, dark, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere like argon.[4]
Q5: What are the typical physical properties of this compound?
A5: this compound is typically a light brown to brown solid with a melting point of 112-113°C.[4] Its molecular formula is C₇H₈BrNO, and its molecular weight is 202.05 g/mol .[4]
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of this compound from 2-amino-5-bromobenzoic acid.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| LiAlH₄ | THF | 0 to RT | 20 | 80-88 | [1] |
| BH₃·THF | THF | 0 to 65 | 4 | 75-85 | Hypothetical |
| NaBH₄/I₂ | THF | 25 | 6 | 60-70 | Hypothetical |
Note: The data for BH₃·THF and NaBH₄/I₂ are illustrative examples based on known reactivities of these reagents for reducing carboxylic acids and are not from a specific cited experiment for this exact substrate. They are provided for comparative purposes to highlight how different conditions may influence the outcome.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via LiAlH₄ Reduction [1]
Materials:
-
2-amino-5-bromobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-amino-5-bromobenzoic acid (1.0 equivalent) and dry THF.
-
Cool the resulting solution in an ice bath.
-
Slowly add LiAlH₄ (2.9 equivalents) portion-wise over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight (approximately 20 hours).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly pour it into ethyl acetate.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water.
-
Add more water and stir the mixture until two distinct layers form.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent by rotary evaporation to yield the crude product as a light yellow solid.
-
Purify the crude product by recrystallization from a minimal amount of hot ethyl acetate followed by the addition of hexanes.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
preventing oxidation of (2-Amino-5-bromophenyl)methanol during reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of (2-Amino-5-bromophenyl)methanol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: this compound is susceptible to oxidation due to the presence of two functional groups that can be easily oxidized: an electron-rich aromatic amine and a primary benzylic alcohol. The primary drivers of oxidation are exposure to atmospheric oxygen and light, which can initiate a free-radical chain reaction.[1]
Q2: What are the common oxidation products of this compound?
A2: The initial and primary oxidation product is the corresponding aldehyde, 2-amino-5-bromobenzaldehyde. Further oxidation can lead to the formation of 2-amino-5-bromobenzoic acid.[1] Under certain conditions, unwanted polymerization can also occur as a side reaction.[1]
Q3: How can I detect and quantify the oxidation of my this compound sample?
A3: The most reliable methods for detecting and quantifying the purity of this compound and its oxidation byproducts are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective for this purpose.[1] For quantitative analysis, a stability-indicating HPLC method is recommended.[1]
Q4: What are the ideal storage and handling conditions for this compound to minimize oxidation?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place.[2] Specifically, storage at 2-8°C under an inert atmosphere, such as argon or nitrogen, is recommended.[1][2][3] The container should be tightly sealed to prevent exposure to air and moisture.[3][4] It is also noted as being light-sensitive.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Reaction yields are consistently low. | Degradation of the this compound starting material due to oxidation. | - Confirm the purity of the starting material using HPLC or GC before starting the reaction. - If significant degradation is observed, consider purifying the material (e.g., by recrystallization) or using a fresh batch. - Implement stricter storage protocols to prevent future degradation.[1] |
| Formation of a colored impurity during the reaction. | This could indicate the formation of oxidized byproducts or polymers. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Protect the reaction mixture from light by using an amber glass flask or wrapping the flask in aluminum foil. |
| Difficulty in isolating the desired product. | The presence of multiple oxidation products (aldehyde, carboxylic acid) can complicate purification. | - Choose a milder, more selective oxidizing agent if you are intentionally oxidizing the alcohol. For stopping at the aldehyde stage, consider reagents like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.[5][6] - If the oxidation is unintentional, add a free-radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), to the reaction mixture.[1] |
| Inconsistent results between experimental runs. | Variability in the quality of the this compound or reaction setup. | - Standardize the reaction conditions, including solvent purity, temperature, and reaction time. - Always use fresh, high-purity this compound. |
Experimental Protocols
Protocol 1: Inert Atmosphere Reaction Setup
This protocol describes a general setup to prevent oxidation of this compound during a reaction.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and addition funnel) while it is still warm.
-
Inerting: Connect the apparatus to a manifold that can supply a vacuum and an inert gas (argon or nitrogen).
-
Purging: Evacuate the apparatus under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure all atmospheric oxygen is removed.
-
Reagent Addition: Dissolve the this compound in a suitable deoxygenated solvent and add it to the reaction flask via a cannula or a dropping funnel under a positive pressure of the inert gas.
-
Reaction: Maintain a positive pressure of the inert gas throughout the course of the reaction. A bubbler filled with mineral oil at the outlet of the condenser can be used to monitor the gas flow.
-
Work-up: Upon completion, cool the reaction mixture to room temperature before exposing it to the atmosphere.
Protocol 2: Controlled Oxidation to 2-Amino-5-bromobenzaldehyde
For applications requiring the aldehyde, a chemoselective oxidation method is necessary to avoid over-oxidation to the carboxylic acid.
-
Catalyst System: A copper(I) iodide/TEMPO system with 4-dimethylaminopyridine (DMAP) as a co-catalyst can be effective.[7][8]
-
Reaction Setup: In a flask equipped with a magnetic stir bar, combine this compound (1 mmol), copper(I) iodide (10 mol%), DMAP (10 mol%), and TEMPO (1 mol%).[8]
-
Solvent: Add acetonitrile as the solvent.[7]
-
Atmosphere: Place the flask under an oxygen balloon.
-
Reaction Conditions: Stir the mixture at room temperature.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Purification: Once the starting material is consumed, quench the reaction and purify the resulting aldehyde using standard chromatographic techniques.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2] | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1][3] | Prevents oxidation by excluding atmospheric oxygen. |
| Light | Protection from light (e.g., amber vial)[3] | Minimizes light-catalyzed degradation. |
| Container | Tightly sealed[3][4] | Prevents exposure to moisture and atmospheric gases. |
Table 2: Selection of Oxidizing Agents for Amino Alcohols
| Oxidizing Agent | Product from Primary Alcohol | Notes |
| Strong Oxidants | ||
| Chromic Acid (H₂CrO₄) / Jones Reagent[5][6] | Carboxylic Acid | Harsh conditions, may lead to side reactions. |
| Potassium Permanganate (KMnO₄)[5][6] | Carboxylic Acid | Strong oxidant, can be difficult to control. |
| Mild Oxidants | ||
| Pyridinium Chlorochromate (PCC)[5][6] | Aldehyde | Milder than chromic acid, stops at the aldehyde. |
| Dess-Martin Periodinane (DMP)[5] | Aldehyde | Mild and selective, but can be expensive. |
| Swern Oxidation[5] | Aldehyde | Uses DMSO and oxalyl chloride, requires low temperatures. |
| Cu(I)/TEMPO/DMAP[7][8] | Aldehyde | Catalytic, uses molecular oxygen as the terminal oxidant, mild conditions. |
Visualizations
Caption: Workflow for preventing oxidation during reactions.
Caption: Key factors in the oxidation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 20712-12-3 [sigmaaldrich.com]
- 3. undefined [cymitquimica.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
stability issues of (2-Amino-5-bromophenyl)methanol in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (2-Amino-5-bromophenyl)methanol in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways. The primary concerns are oxidation of the amino and alcohol groups, and photosensitivity. The presence of the electron-donating amino group can make the aromatic ring more susceptible to oxidation. The benzylic alcohol is also prone to oxidation to the corresponding aldehyde or carboxylic acid. As a light-brown solid, the compound may degrade upon exposure to light.[1] It is recommended to store it in a cool, well-ventilated area, under an inert atmosphere like argon, and protected from light.[1]
Q2: In which types of solvents is this compound likely to be unstable?
A2: Stability can be solvent-dependent. Protic solvents, especially under acidic or basic conditions, may facilitate degradation reactions such as oxidation. Solvents that are not properly degassed can contain dissolved oxygen, which can promote oxidation. The choice of solvent is critical, and stability studies are recommended to determine the optimal solvent for your application.
Q3: How can I detect degradation of this compound in my solution?
A3: The most common method for detecting degradation is through High-Performance Liquid Chromatography (HPLC), specifically using a stability-indicating method.[2][3] A stability-indicating method is an analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[4] A change in the peak area or the appearance of new peaks in the chromatogram over time indicates degradation.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation studies, also known as stress testing, are designed to intentionally degrade a compound under more severe conditions than it would typically encounter during storage and use.[4] These studies are crucial for several reasons:
-
To understand the degradation pathways of the molecule.[4]
-
To identify potential degradation products.[4]
-
To develop and validate a stability-indicating analytical method.[4][5]
-
To gain insight into the intrinsic stability of the molecule.[4]
Typical stress conditions include exposure to acid, base, oxidation, heat, and light.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidation of the aminophenyl group. | Prepare solutions using degassed solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or covering them with aluminum foil. |
| Appearance of new peaks in the HPLC chromatogram. | Chemical degradation of this compound. | Conduct a forced degradation study to identify the degradation products. Re-evaluate the solvent choice and storage conditions. Ensure the purity of the starting material. |
| Decrease in the main peak area in the HPLC chromatogram over time. | Instability of the compound in the chosen solvent and storage conditions. | Perform a time-course stability study in different solvents to find a more suitable one. Adjust the pH of the solution if applicable. Store solutions at a lower temperature. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to less soluble products. | Verify the solubility of this compound in the chosen solvent at the desired concentration. Filter the solution before use. Investigate if the precipitate is the parent compound or a degradant. |
Experimental Protocols
A detailed experimental protocol for conducting a forced degradation study is provided below. This is a general guideline and may need to be adapted based on specific experimental requirements.
Forced Degradation Study Protocol for this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade solvents (e.g., Methanol, Acetonitrile, Water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
A suitable HPLC column (e.g., C18)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and the stock solution to heat (e.g., 60°C) in an oven for a specified time.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
-
If possible, identify the structure of major degradation products using techniques like LC-MS.
-
Data Presentation
The following table summarizes hypothetical stability data for this compound in different solvents under various stress conditions.
| Solvent | Stress Condition | Duration | Temperature | % Degradation | Observations |
| Methanol | Acidic (0.1 M HCl) | 24 hours | 60°C | 15% | Appearance of two new minor peaks. |
| Methanol | Basic (0.1 M NaOH) | 24 hours | 60°C | 25% | Significant discoloration (dark brown). |
| Acetonitrile | Oxidative (3% H₂O₂) | 8 hours | Room Temp | 30% | Formation of a major degradation product. |
| Water | Photolytic | 7 days | Room Temp | 10% | Slight yellowing of the solution. |
| Dichloromethane | Thermal | 48 hours | 60°C | < 5% | No significant change observed. |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
resolving impurities in the NMR spectrum of (2-Amino-5-bromophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities identified in the NMR spectrum of (2-Amino-5-bromophenyl)methanol.
Troubleshooting Impurities in the NMR Spectrum
The presence of unexpected peaks in the NMR spectrum of this compound can arise from various sources, including unreacted starting materials, byproducts of the synthesis, oxidation products, or residual solvents. This guide will help you identify and address these common impurities.
Issue 1: Signals Corresponding to Starting Material are Observed
Symptom: Your ¹H NMR spectrum shows peaks that correspond to 2-amino-5-bromobenzoic acid, the common starting material for the synthesis of this compound.
Cause: Incomplete reduction of the carboxylic acid functionality. This can be due to insufficient reducing agent, reaction time, or temperature.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure that a sufficient excess of the reducing agent (e.g., lithium aluminum hydride) was used. The reduction of a carboxylic acid with LiAlH₄ consumes two equivalents of the hydride.
-
Reaction Conditions: Confirm that the reaction was carried out for a sufficient duration and at an appropriate temperature to ensure complete conversion.
-
Purification: If the impurity is present in the final product, repurification via column chromatography or recrystallization may be necessary.
Issue 2: Presence of an Aldehyde Impurity
Symptom: Your ¹H NMR spectrum displays a singlet peak around 9.8 ppm, characteristic of an aldehyde proton. This likely corresponds to 2-amino-5-bromobenzaldehyde.[1][2]
Cause:
-
Incomplete Reduction: The reduction of the carboxylic acid may have partially stopped at the aldehyde stage.
-
Oxidation: The product, this compound, is susceptible to oxidation, which can occur during workup or storage, converting the benzyl alcohol to an aldehyde.[3]
Troubleshooting Steps:
-
Careful Workup: During the reaction workup, avoid prolonged exposure to air and oxidizing conditions.
-
Storage: Store the final compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize oxidation.
-
Purification: Column chromatography can effectively separate the desired alcohol from the aldehyde impurity.
Issue 3: Broad Peaks or Complex Multiplets in the Aromatic Region
Symptom: The aromatic region of the ¹H NMR spectrum shows broad or overlapping signals that are difficult to interpret.
Cause:
-
Presence of Multiple Aromatic Species: This could be a combination of the starting material, product, and byproducts.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reagents can cause peak broadening.
-
Poor Shimming: An improperly shimmed spectrometer can lead to broad peaks.
Troubleshooting Steps:
-
2D NMR: Acquire a 2D NMR spectrum (e.g., COSY or HSQC) to help resolve overlapping signals and identify distinct spin systems.
-
Purification: Purify the sample using column chromatography or recrystallization to remove impurities.
-
Sample Preparation: Ensure the NMR tube is clean and the sample is free of particulate matter. Re-shim the spectrometer before acquiring the spectrum.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The following table summarizes the reported NMR data for this compound in acetone-d₆.[1]
| ¹H NMR (acetone-d₆, 400 MHz) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | 4.19 | t | 5.5 |
| -CH₂- | 4.55 | d | 5.5 |
| -NH₂ | 4.82 | br s | - |
| Ar-H | 6.65 | d | 8.5 |
| Ar-H | 7.12 | dd | 8.5, 2.4 |
| Ar-H | 7.22 | d | 2.4 |
| ¹³C NMR (acetone-d₆, 100 MHz) | Chemical Shift (ppm) |
| -CH₂OH | 62.6 |
| Ar-C | 108.3 |
| Ar-C | 117.6 |
| Ar-C | 128.7 |
| Ar-C | 131.1 |
| Ar-C | 131.3 |
| Ar-C | 146.8 |
Q2: What are the characteristic NMR signals for common impurities?
A2: The table below lists the key NMR signals for potential impurities.
| Impurity | ¹H NMR Signal | Solvent |
| 2-Amino-5-bromobenzoic acid | Aromatic protons and a broad carboxylic acid proton peak (>10 ppm) | DMSO-d₆ |
| 2-Amino-5-bromobenzaldehyde | Aldehyde proton at ~9.8 ppm (s) | CDCl₃ |
Q3: My NMR spectrum shows peaks for common laboratory solvents. How can I identify them?
A3: Residual solvents from purification or glassware are a common source of extraneous peaks. The following table lists the approximate ¹H NMR chemical shifts for some common solvents.
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.05 | quintet |
| Chloroform | 7.26 | s |
| Dichloromethane | 5.32 | t |
| Diethyl ether | 1.21 (t), 3.48 (q) | t, q |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | t, s, q |
| Hexanes | 0.88, 1.26 | m |
| Methanol | 3.31 | quintet |
| Tetrahydrofuran | 1.79, 3.63 | m |
| Water | Variable (typically 1.5-4.8) | s |
Note: Chemical shifts of residual solvents can vary slightly depending on the primary deuterated solvent used.[4]
Experimental Protocols
Synthesis of this compound from 2-Amino-5-bromobenzoic Acid
This procedure is adapted from a literature method.[1]
Materials:
-
2-Amino-5-bromobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-amino-5-bromobenzoic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen), slowly add LiAlH₄ at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, followed by a saturated aqueous sodium sulfate solution.
-
Filter the resulting mixture and wash the solid with THF.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield this compound as a light tan powder.
Visualizations
Caption: Synthesis pathway and potential sources of impurities.
References
scaling up the synthesis of (2-Amino-5-bromophenyl)methanol: potential issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (2-Amino-5-bromophenyl)methanol, with a focus on addressing potential issues during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary scale-up concerns?
A1: A prevalent laboratory-scale synthesis involves the reduction of 2-amino-5-bromobenzoic acid using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). The primary and most critical concern when scaling up this route is the use of LiAlH₄. LiAlH₄ reacts violently with water and is pyrophoric, making its handling and the quenching of the reaction hazardous on a large scale.[1][2][3][4] The work-up of LiAlH₄ reactions can also be challenging due to the formation of aluminum salt emulsions that are difficult to filter.[2][5]
Q2: Are there safer alternatives to Lithium Aluminum Hydride for the reduction of 2-amino-5-bromobenzoic acid at scale?
A2: Yes, due to the hazards associated with LiAlH₄, alternative reducing agents are often considered for larger-scale synthesis. These include:
-
Sodium Borohydride (NaBH₄) in combination with a Lewis acid: While NaBH₄ alone is generally not reactive enough to reduce carboxylic acids, its reactivity can be enhanced by the addition of a Lewis acid.[2][6]
-
Borane complexes (e.g., BH₃•THF): Borane is a more selective reducing agent for carboxylic acids and can be a safer alternative to LiAlH₄.
-
Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride): This reducing agent has reactivity similar to LiAlH₄ but is a non-pyrophoric solution and is more stable in air, making it a safer option for large-scale operations.
Q3: What are the main challenges when scaling up the bromination step to produce the precursor, 2-amino-5-bromobenzaldehyde?
A3: If the synthesis involves the bromination of an aniline derivative, scaling up presents several challenges. Elemental bromine is highly toxic, corrosive, and volatile.[7][8][9] The reaction is often exothermic and can lead to runaway reactions if not properly controlled.[10] Furthermore, the formation of byproducts, such as poly-brominated species, can complicate purification.[10][11] On a large scale, the safe handling and quenching of excess bromine are critical safety considerations.[7][12][13]
Q4: How can I minimize the formation of impurities during the synthesis and purification of this compound at scale?
A4: Impurity profiles can become more complex during scale-up. To minimize impurities:
-
Control Reaction Temperature: Exothermic reactions, such as bromination and LiAlH₄ reductions, require careful temperature control to prevent side reactions.
-
Slow Reagent Addition: The controlled, slow addition of reactive reagents is crucial on a larger scale to manage heat evolution and maintain reaction selectivity.
-
Inert Atmosphere: For moisture-sensitive reagents like LiAlH₄, maintaining a strictly inert atmosphere is essential to prevent degradation and side reactions.
-
Purification Strategy: While laboratory-scale purification might rely on column chromatography, this is often not feasible for large quantities. Developing a robust crystallization procedure is key for obtaining high-purity material at scale. This may involve screening different solvents and optimizing cooling profiles.
Q5: What are some key considerations for the final crystallization and isolation of this compound on a larger scale?
A5: Large-scale crystallization requires careful control over several parameters to ensure consistent product quality. Key considerations include:
-
Solvent Selection: The choice of solvent will affect yield, purity, crystal form (polymorphism), and ease of filtration.
-
Supersaturation Control: The rate of cooling and addition of anti-solvent should be carefully controlled to avoid the formation of fine particles or oils, which can be difficult to filter and dry.
-
Agitation: Proper mixing is essential to ensure uniform temperature and concentration, leading to a more uniform particle size distribution.
-
Filtration and Drying: The filtration and drying processes must be efficient to remove residual solvents and prevent product degradation. The choice of filtration equipment (e.g., Nutsche filter) becomes important at scale.
Troubleshooting Guides
Reduction of 2-Amino-5-bromobenzoic Acid
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Violent/Uncontrolled Reaction During LiAlH₄ Quench | - Quenching agent (e.g., water) added too quickly. - Insufficient cooling. - Reaction mixture too concentrated. | - Add the quenching agent very slowly and dropwise using an addition funnel, especially at the beginning. - Ensure the reaction vessel is adequately cooled in an ice or dry ice/acetone bath. - Dilute the reaction mixture with an appropriate solvent before quenching. |
| Formation of a Gel or Emulsion During Work-up | - Formation of colloidal aluminum salts. | - Use the Fieser work-up method: for 'x' g of LiAlH₄, sequentially add x mL of water, x mL of 15% aq. NaOH, and then 3x mL of water with vigorous stirring.[5] - Alternatively, quench with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to chelate the aluminum salts and break up the emulsion. |
| Low Yield of this compound | - Incomplete reaction. - Degradation of the product during work-up. - Product loss during filtration of aluminum salts. | - Monitor the reaction by TLC or HPLC to ensure completion. - Maintain a low temperature during the entire process, including the quench and work-up. - Ensure the aluminum salts are thoroughly washed with a suitable solvent to recover all the product. |
| Debromination of the Aromatic Ring | - Excess of a harsh reducing agent or prolonged reaction times at elevated temperatures. | - Use a milder reducing agent if possible. - Carefully control the stoichiometry of the reducing agent and the reaction temperature. |
Bromination Step (if applicable)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Runaway Reaction (Rapid Temperature Increase) | - Bromine added too quickly. - Inadequate cooling. | - Add bromine dropwise via an addition funnel. - Use an efficient cooling bath and monitor the internal temperature closely. - Consider diluting the reaction mixture. |
| Formation of Poly-brominated Byproducts | - Excess bromine used. - Reaction temperature too high. | - Use the stoichiometric amount of bromine or a slight excess, monitoring the reaction progress carefully. - Maintain the recommended reaction temperature. |
| Incomplete Reaction | - Insufficient bromine. - Low reaction temperature. | - Ensure the correct stoichiometry of bromine is used. - Allow the reaction to proceed for a sufficient amount of time at the specified temperature. |
| Persistent Bromine Color After Reaction | - Excess unreacted bromine. | - Quench the reaction with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color disappears.[7][12] |
Quantitative Data Summary
While precise, large-scale comparative data is often proprietary, the following table provides a general comparison of common reducing agents for carboxylic acids.
| Reducing Agent | Relative Reactivity | Typical Solvents | Safety Considerations (Scale-up) | Work-up Complexity |
| LiAlH₄ | Very High | Ethers (THF, Diethyl ether) | Pyrophoric, reacts violently with water, highly exothermic quench.[1][2][3][4] | High (emulsion formation).[2][5] |
| BH₃ complexes | High | Ethers (THF) | Flammable, reacts with water but less violently than LiAlH₄. | Moderate |
| Red-Al® | Very High | Toluene | Not pyrophoric, reacts with water. | Moderate |
| NaBH₄ / Lewis Acid | Moderate to High | Ethers, Alcohols | Generally safer than LiAlH₄, but the combination can be reactive. | Moderate |
Experimental Protocols
Protocol 1: Scalable Reduction of 2-Amino-5-bromobenzoic Acid with LiAlH₄ (with enhanced safety and work-up procedures)
Disclaimer: This protocol is intended for experienced chemists and should be performed with rigorous safety precautions in a suitable facility. A thorough risk assessment must be conducted before proceeding.
-
Preparation: Under a nitrogen atmosphere, charge a suitably sized reactor, equipped with a mechanical stirrer, thermometer, and addition funnel, with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Reagent Addition: Dissolve 2-amino-5-bromobenzoic acid (1 equivalent) in anhydrous THF. Slowly add this solution to the LiAlH₄ suspension via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching (Fieser Method): Once the reaction is complete, cool the mixture back down to 0 °C. For every 'x' grams of LiAlH₄ used, perform the following additions sequentially and very slowly with vigorous stirring:
-
Add 'x' mL of water.
-
Add 'x' mL of 15% w/v aqueous sodium hydroxide.
-
Add '3x' mL of water.
-
-
Work-up: Allow the mixture to warm to room temperature and stir for at least 1 hour. The aluminum salts should precipitate as a granular solid. Filter the solid through a pad of celite and wash it thoroughly with THF.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.
Visualizations
Caption: Workflow for the synthesis of this compound highlighting key steps and potential issues.
Caption: A logical troubleshooting workflow for common issues encountered during the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rroij.com [rroij.com]
- 6. physicsforums.com [physicsforums.com]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. icl-group-sustainability.com [icl-group-sustainability.com]
- 9. Ensuring Safety in the Event of a Bromine (Br2) Gas Leak [gasdetection.com]
- 10. benchchem.com [benchchem.com]
- 11. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. indianchemicalcouncil.com [indianchemicalcouncil.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving (2-Amino-5-bromophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for cross-coupling reactions involving (2-Amino-5-bromophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A typical starting point for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is in the range of 1-5 mol% of the palladium source.[1] For initial screenings, a concentration of 2-3 mol% is often a reasonable starting point. For substrates like this compound, which contain a potentially coordinating amino group, starting at the higher end of this range (e.g., 3-5 mol%) can be beneficial to counteract potential catalyst inhibition.[1]
Q2: My reaction shows low or no conversion. Should I simply increase the catalyst loading?
While increasing the catalyst loading can sometimes improve a sluggish reaction, it is not always the most effective or economical solution. Before increasing the catalyst concentration, consider the following troubleshooting steps:
-
Verify Catalyst and Reagent Quality: Ensure that the palladium catalyst is active and has been stored under appropriate inert conditions. The purity of this compound, the coupling partner, and the base is also critical, as impurities can poison the catalyst.[1][2]
-
Ensure Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.[2][3]
-
Optimize Ligand and Base: The choice of ligand and base is crucial. For electron-rich and potentially coordinating substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.[4] A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.[5]
-
Adjust Temperature: Increasing the reaction temperature can often improve reaction rates, but excessive heat can lead to catalyst decomposition.[2][3]
If these optimizations do not improve the conversion, a careful, incremental increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can be attempted.
Q3: I am observing the formation of significant side products, such as homocoupling of the boronic acid in a Suzuki reaction. How can I minimize this?
Homocoupling is a common side reaction, often promoted by the presence of oxygen.[1] To minimize homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.
-
Use of Pd(0) Pre-catalysts: Using a pre-formed Pd(0) catalyst can sometimes be more effective than generating it in situ from a Pd(II) source.[3]
-
Optimize Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of side reactions relative to the desired cross-coupling.
Q4: Can the amino and methanol groups of this compound interfere with the catalytic reaction?
Yes, both the primary amino group and the benzylic alcohol can influence the reaction. The lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium center, potentially forming inactive catalyst complexes and hindering the catalytic cycle.[1][5] The alcohol group is generally less problematic but can participate in side reactions under certain conditions. For particularly sensitive reactions, protection of the amino group (e.g., as a Boc-carbamate) or the alcohol (e.g., as a silyl ether) may be considered, though this adds extra steps to the synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is a common issue that can be addressed systematically.
dot
Caption: Troubleshooting workflow for low product yield.
Issue 2: Catalyst Deactivation
Visible signs of catalyst deactivation include the formation of a black precipitate (palladium black) or a reaction that starts but then stalls.
dot
Caption: Common pathways for catalyst deactivation.
Data Presentation
The following tables provide representative data for optimizing palladium catalyst loading in common cross-coupling reactions with this compound. Note: These are illustrative examples and optimal conditions may vary.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Pd Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | 1 | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ | 3 | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 3 | Pd(OAc)₂ | 5 | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 4 | Pd(PPh₃)₄ | 3 | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 5 | Pd(OAc)₂ | 3 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Entry | Pd Pre-catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | 1 | BINAP | NaOtBu | Toluene | 110 | 18 | 30 |
| 2 | Pd₂(dba)₃ | 2.5 | BINAP | NaOtBu | Toluene | 110 | 18 | 75 |
| 3 | Pd₂(dba)₃ | 5 | BINAP | NaOtBu | Toluene | 110 | 18 | 88 |
| 4 | Pd(OAc)₂ | 2.5 | Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 91 |
| 5 | Pd₂(dba)₃ | 2.5 | RuPhos | K₃PO₄ | Toluene | 110 | 18 | 94 |
Experimental Protocols
General Protocol for Catalyst Loading Optimization in Suzuki-Miyaura Coupling
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
In a separate vial, weigh the palladium catalyst and ligand (if solid) and add them to the reaction flask under a positive flow of inert gas. If using a liquid catalyst, add it via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To optimize catalyst loading, a series of parallel reactions should be set up where the mol% of the palladium catalyst is varied (e.g., 5%, 3%, 2%, 1%, 0.5%). The yield and purity of the product for each reaction should be determined to identify the optimal catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
how to remove residual starting material from (2-Amino-5-bromophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (2-Amino-5-bromophenyl)methanol, a key intermediate in pharmaceutical synthesis. The following information is intended for researchers, scientists, and drug development professionals to address common challenges in removing residual starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities largely depend on the synthetic route employed. A frequent synthesis involves the reduction of 2-amino-5-bromobenzoic acid using a reducing agent like lithium aluminum hydride (LiAlH₄). In this case, the primary impurities are:
-
Unreacted Starting Material: 2-amino-5-bromobenzoic acid.
-
Inorganic Salts: Lithium and aluminum salts formed during the aqueous workup of the LiAlH₄ reaction.
Q2: What are the recommended methods for purifying this compound?
A2: The two most effective and commonly used methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods depends on the impurity profile and the desired scale of purification.
Q3: My compound streaks significantly on a silica gel TLC plate. What is the cause and how can I fix it?
A3: Streaking of amino-containing compounds on silica gel is a common issue. It is primarily caused by the basic nature of the amino group interacting strongly with the acidic silanol groups on the surface of the silica gel. This can be mitigated by adding a small amount of a basic modifier to the mobile phase, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.
-
Melting Point: The reported melting point for this compound is 112-113°C. A sharp melting point within this range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent system. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A common system for this compound is ethyl acetate/hexanes. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated. Add a small excess of the hot solvent before filtering to prevent the product from crashing out. |
| The solution was not cooled sufficiently. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (polarity too high or too low). | Develop an appropriate eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution from a non-polar to a more polar solvent system can be effective. |
| Streaking of the compound on the column. | Add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase to neutralize the acidic silica gel and improve peak shape. |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Co-elution of impurities. | If impurities have similar polarity, consider using a different solvent system or a different stationary phase (e.g., alumina). |
Issue 3: Difficulties with LiAlH₄ Reaction Workup
| Possible Cause | Troubleshooting Step | | Formation of a gelatinous precipitate of aluminum salts that is difficult to filter. | Employ the Fieser workup method for quenching the reaction. For a reaction with 'x' grams of LiAlH₄, sequentially and carefully add: 1) 'x' mL of water, 2) 'x' mL of 15% aqueous NaOH, and 3) '3x' mL of water. This procedure typically results in a granular precipitate that is easier to filter. | | The product is partially soluble in the aqueous layer. | After separating the organic layer, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
Data Presentation
The following table summarizes the expected outcomes of the two primary purification methods for this compound.
| Purification Method | Typical Starting Material | Typical Purity Achieved | Expected Yield | Key Considerations |
| Recrystallization | 2-amino-5-bromobenzoic acid | >98% | 80-90% | Highly effective for removing the starting material and other solid impurities. The choice of solvent is critical. |
| Flash Column Chromatography | 2-amino-5-bromobenzoic acid | >99% | 70-85% | Effective for separating compounds with close polarities. Requires careful optimization of the mobile phase. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a known synthesis of this compound.[1]
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Precipitation: While the solution is still hot, slowly add hexanes until the solution becomes slightly cloudy, indicating the onset of precipitation.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, cool the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain a light tan powder.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
Column Packing: Pack a silica gel column with a non-polar solvent such as hexanes.
-
Loading: Load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate with 1% triethylamine). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexanes:ethyl acetate with 1% triethylamine).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
Caption: Synthesis of this compound from 2-amino-5-bromobenzoic acid.
References
addressing poor solubility of (2-Amino-5-bromophenyl)methanol in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of (2-Amino-5-bromophenyl)methanol in reaction media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction medium?
A1: The poor solubility of this compound stems from its molecular structure. It contains a non-polar benzene ring, which contributes to low solubility in polar solvents, and two polar functional groups: a basic amino (-NH₂) group and a weakly acidic hydroxyl (-OH) group.[1][2] This combination can lead to strong intermolecular hydrogen bonding in its solid, crystalline state, making it difficult for solvent molecules to break apart the crystal lattice. Its amphoteric nature means its charge state, and thus solubility, is highly dependent on the pH of the medium.[3][4]
Q2: What are the best initial solvents to try for dissolving this compound?
A2: Based on the properties of analogous compounds like aminophenols, a good starting point is to test a range of solvents with varying polarities. Polar aprotic solvents are often effective. While specific data for this compound is not widely published, the following table provides a general guide based on similar structures.[5]
Q3: How can I improve the solubility of this compound in my chosen solvent?
A3: Several techniques can enhance solubility:
-
pH Adjustment: Modifying the pH is a highly effective strategy for ionizable compounds.[6] Adding a small amount of acid will protonate the basic amino group, while adding a base will deprotonate the acidic hydroxyl group, forming a salt that is generally more soluble in polar solvents.[3][4]
-
Co-solvents: Using a mixture of solvents can modulate the overall polarity of the reaction medium to better match the solute.[7] Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) are common choices.[8]
-
Solubilizing Agents: These excipients can encapsulate the compound, improving its solubility.[8][9] Common types include surfactants (e.g., Tween®, Sodium Lauryl Sulfate) which form micelles, and cyclodextrins (e.g., HP-β-CD) which form inclusion complexes.[8][10]
-
Heating: Gently warming the mixture can often increase the rate of dissolution and the saturation point of the solute. However, be cautious of potential degradation of your starting material or other reagents at elevated temperatures.
Q4: Are there any "greener" or more environmentally friendly solvent alternatives I can use?
A4: Yes, several greener solvents are gaining traction as replacements for traditional volatile organic compounds (VOCs). For reactions where solvents like dichloromethane (DCM) or dimethylformamide (DMF) might be considered, alternatives such as 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), or dimethyl carbonate could be evaluated.[11][12][13] 2-MeTHF, for instance, is derived from renewable resources like corncobs.[13]
Troubleshooting Guides
Issue 1: The compound precipitates out of solution when another reagent is added.
This often happens due to a change in the properties of the reaction medium, such as a shift in pH or polarity, caused by the addition of the new reagent. The troubleshooting workflow below can help diagnose and solve this issue.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Impact of pH on the ionization state of the molecule.
Data Presentation
Table 1: General Solvent Screening Guide
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), DMF, DMAC | Good to Moderate[5] | Often the best starting point. Can be difficult to remove. |
| Polar Protic | Water, Ethanol, Methanol | Poor (without pH modification)[5] | Solubility in water is highly pH-dependent.[3] Alcohols can be effective co-solvents. |
| Ethers | Tetrahydrofuran (THF), Dioxane, 2-MeTHF | Moderate to Low | THF is a common reaction solvent where solubility may be sufficient, especially with heating.[14] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Generally not ideal for dissolving polar compounds but may be required by the reaction.[15] |
| Non-Polar | Hexanes, Toluene | Very Low | Unlikely to be effective unless the compound is derivatized to be less polar. |
Experimental Protocols
Protocol 1: Improving Solubility via pH Adjustment
This protocol describes how to increase the solubility of this compound in a polar protic solvent (e.g., water, ethanol) by modifying the pH.
Materials:
-
This compound
-
Primary solvent (e.g., deionized water or ethanol)
-
Acidic solution (e.g., 1 M HCl) or Basic solution (e.g., 1 M NaOH)
-
Stir plate and stir bar
-
pH meter or pH indicator strips
Procedure:
-
Add the desired amount of this compound to a reaction flask.
-
Add the primary solvent to the flask. Begin stirring to create a suspension.
-
For Acidification: Slowly add the acidic solution (e.g., 1 M HCl) dropwise to the stirring suspension. The amino group will be protonated to form the more soluble ammonium salt.[4] Monitor the mixture for dissolution. Check the pH periodically.
-
For Basification: Alternatively, slowly add the basic solution (e.g., 1 M NaOH) dropwise. The hydroxyl group will be deprotonated to form the more soluble phenoxide salt.[4] Monitor for dissolution.
-
Continue adding the acidic or basic solution until the solid has completely dissolved. Record the final pH.
-
Caution: Ensure that the resulting pH and the presence of the salt will not interfere with your subsequent reaction steps or the stability of other reagents.
Protocol 2: Improving Solubility with a Co-Solvent System
This protocol details the use of a secondary solvent (co-solvent) to enhance the solubility of the target compound.
Materials:
-
This compound
-
Primary reaction solvent
-
Co-solvent (e.g., DMSO, ethanol, propylene glycol)[8]
-
Stir plate and stir bar
Procedure:
-
Add the this compound to the reaction flask.
-
Add the primary reaction solvent and begin stirring.
-
Slowly add the co-solvent in small increments (e.g., 1-5% of the total volume at a time) to the stirring suspension.
-
Allow the mixture to stir for several minutes after each addition to observe any changes in solubility.
-
Continue adding the co-solvent until the compound dissolves or until the co-solvent reaches a maximum desired concentration for your reaction (e.g., 10-20% v/v).
-
Note: The choice of co-solvent is critical. It must be miscible with the primary solvent and inert to the reaction conditions.[7] A common strategy is to use a small amount of a strong polar aprotic solvent like DMSO to dissolve the compound before diluting with the primary reaction solvent.
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. quora.com [quora.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound | 20712-12-3 [chemicalbook.com]
- 15. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions with (2-Amino-5-bromophenyl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing temperature control in exothermic reactions involving (2-Amino-5-bromophenyl)methanol. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound potentially exothermic?
A1: Reactions involving aromatic amines and alcohols can be exothermic, meaning they release heat.[1][2][3] The specific exothermicity of a reaction with this compound will depend on the other reactants and the reaction conditions. Functional groups like the amino (NH2) and hydroxyl (CH2OH) groups can participate in various heat-generating reactions, such as acid-base neutralizations, amidations, esterifications, or redox reactions. It is crucial to assess the potential for exothermicity during the reaction design phase.
Q2: What are the primary risks associated with poor temperature control in these exothermic reactions?
A2: The primary risk is a thermal runaway reaction.[4][5] This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[4] A thermal runaway can result in boiling of the solvent, vessel over-pressurization, release of toxic fumes, and potentially an explosion.[4] In the context of drug development, poor temperature control can also lead to the formation of impurities, degradation of the desired product, and reduced yield, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[6]
Q3: What are the standard methods for cooling exothermic reactions in a laboratory setting?
A3: Several methods are employed for cooling chemical reactions, ranging from simple to more sophisticated systems:
-
Cooling Baths: Ice-water baths are common for maintaining temperatures around 0°C. For lower temperatures, mixtures of ice with salts (e.g., NaCl, CaCl2) or dry ice with a solvent (e.g., acetone, isopropanol) can be used.
-
Jacketed Reaction Vessels: These vessels have a secondary outer jacket through which a cooling fluid is circulated.[4][7] The temperature is controlled by a circulator or thermostat.[5][7]
-
Forced Convective Heat Transfer: This involves using a circulating fluid to remove heat rapidly.[8] This is often more efficient than static cooling baths.
-
Interstage Cooling: In larger-scale or continuous reactions, the reaction mixture can be passed through heat exchangers between reaction stages to cool it down.[9]
Q4: How can I predict the exothermicity of my reaction with this compound?
A4: While precise prediction requires calorimetric studies, you can make an initial assessment by:
-
Reviewing the literature: Look for similar reactions with analogous compounds to get an idea of the expected exotherm.
-
Considering the thermodynamics: Analyze the bonds being broken and formed. If stronger bonds are formed than are broken, the reaction will likely be exothermic.
-
Performing a small-scale trial: Conduct the reaction on a very small scale with careful temperature monitoring to observe the heat evolution before scaling up.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: The reaction temperature is rising rapidly and uncontrollably.
-
Question: What is the immediate first step to take? Answer: Immediately stop the addition of any further reagents. If possible and safe to do so, increase the efficiency of the cooling system. This could involve adding more dry ice to a cooling bath or lowering the set point on a circulator. Prepare for emergency measures like using a quench valve if available.[4]
-
Question: My cooling bath/circulator seems to be at its maximum capacity, but the temperature is still rising. What should I do? Answer: This indicates that the rate of heat generation is exceeding the rate of heat removal. If stopping the reagent addition is not sufficient, you may need to dilute the reaction mixture with a pre-chilled, inert solvent to slow down the reaction rate and increase the overall heat capacity of the system. In extreme cases, a reaction quench may be necessary.
Problem: The reaction is not reaching the desired temperature, and the reaction rate is too slow.
-
Question: I have my cooling system active, but the reaction is not proceeding. What could be the issue? Answer: It's possible that your cooling is too efficient for the current reaction conditions.
-
Check your calculations: Ensure the amounts of reactants are correct.[10]
-
Verify reagent purity: Impure starting materials or reagents can inhibit the reaction.[10]
-
Gradually reduce cooling: Slowly increase the temperature of the cooling bath or the set point on the circulator to allow the reaction to initiate. Monitor the temperature closely as the reaction begins, as it may still become exothermic.
-
Problem: I observed an initial exotherm, but then the temperature dropped and the reaction stopped.
-
Question: What could cause the reaction to cease prematurely after an initial burst of heat? Answer: This could be due to several factors:
-
Insufficient mixing: Poor stirring can lead to localized "hot spots" where the reaction initiates but then stops as the reactants are not brought into contact effectively.[10]
-
Reagent degradation: One of the reagents may be unstable under the initial reaction conditions and degrade before the reaction can go to completion.
-
Formation of an inhibitor: A byproduct of the initial reaction could be inhibiting further reaction.
-
Experimental Protocols
Hypothetical Experiment: Acylation of this compound
This protocol provides a context for potential temperature control challenges.
Objective: To acylate the amino group of this compound with an acyl chloride. This reaction is often exothermic.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride)
-
A non-reactive solvent (e.g., Dichloromethane)
-
A non-nucleophilic base (e.g., Triethylamine)
-
Jacketed reaction vessel with an overhead stirrer and temperature probe
-
Circulating chiller/heater
-
Addition funnel
Procedure:
-
Set up the jacketed reaction vessel connected to the circulating chiller. Set the initial jacket temperature to -10°C.
-
Dissolve this compound and triethylamine in dichloromethane in the reaction vessel and begin stirring.
-
Allow the solution to cool to the internal target temperature of -5°C.
-
Slowly add the acyl chloride dropwise via the addition funnel over a period of 30-60 minutes.
-
Critical Step: Monitor the internal temperature closely during the addition. The rate of addition should be controlled to maintain the internal temperature below 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour.
-
Slowly warm the reaction to room temperature and proceed with the workup.
Data Presentation
The effectiveness of different cooling strategies can be quantified. The following table provides an illustrative example based on data for controlling an esterification reaction using microencapsulated phase change materials (microPCMs), demonstrating how adding a heat-absorbing material can reduce the maximum temperature reached.
| Amount of Additive (g) | Addition Temperature (°C) | Maximum Reaction Temperature (°C) | Temperature Reduction (°C) |
| 2 | 39 | 62.30 | 5.06 |
| 4 | 39 | 56.07 | 11.29 |
| 5 | 39 | 51.36 | 16.00 |
| 5.5 | 39 | 45.35 | 22.01 |
| 2 | 46 | 60.96 | 6.40 |
| 4 | 46 | 56.84 | 10.52 |
| 5 | 46 | 53.66 | 13.70 |
| 5.5 | 46 | 43.93 | 23.43 |
Data adapted from a study on an esterification reaction and is for illustrative purposes only.[11]
Visualization
The following diagram illustrates a logical workflow for troubleshooting temperature control issues during an exothermic reaction.
Caption: Troubleshooting workflow for temperature control in exothermic reactions.
References
- 1. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 2. savemyexams.com [savemyexams.com]
- 3. acs.org [acs.org]
- 4. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 5. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 6. Importance of temperature control in the pharmaceutical industry | Fuji Electric [fujielectric.fr]
- 7. asynt.com [asynt.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Full Spectroscopic Characterization of (2-Amino-5-bromophenyl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectral analysis of (2-Amino-5-bromophenyl)methanol, a key intermediate in pharmaceutical synthesis. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers a full characterization of the compound. To provide a broader context for its structural features, we present a comparative analysis with two analogous compounds: (2-aminophenyl)methanol and (2-amino-5-chlorophenyl)methanol. This guide is intended to serve as a valuable resource for researchers in compound identification, purity assessment, and reaction monitoring.
Spectroscopic Data Summary
The spectral data for this compound and its analogs are summarized in the tables below. These tables allow for a direct comparison of key spectral features, highlighting the influence of the halogen substituent on the spectroscopic properties.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d6 | 7.21 (d, J=2.4 Hz, 1H, Ar-H), 7.08 (dd, J=8.5, 2.4 Hz, 1H, Ar-H), 6.59 (d, J=8.5 Hz, 1H, Ar-H), 5.05 (s, 2H, -NH₂), 4.98 (t, J=5.5 Hz, 1H, -OH), 4.38 (d, J=5.5 Hz, 2H, -CH₂OH) |
| (2-aminophenyl)methanol | DMSO-d6 | 7.07 (d, J=7.3 Hz, 1H), 6.98 (t, J=7.6 Hz, 1H), 6.64 (d, J=7.9 Hz, 1H), 6.54 (t, J=7.3 Hz, 1H), 5.00 (t, J=5.4 Hz, 1H), 4.91 (s, 2H), 4.40 (d, J=5.3 Hz, 2H)[1] |
| (2-Amino-5-chlorophenyl)methanol | N/A | Data not available in the searched literature. |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d6 | 148.9, 130.8, 129.5, 128.8, 117.3, 109.2, 61.5 |
| (2-aminophenyl)methanol | DMSO-d6 | 146.82, 128.17, 128.11, 125.83, 116.27, 115.01, 61.65[1] |
| (2-Amino-5-chlorophenyl)methanol | N/A | Data not available in the searched literature. |
Table 3: IR Spectral Data
| Compound | Technique | Key Peaks (cm⁻¹) |
| This compound | KBr Wafer | 3370, 3220 (N-H stretch), 3150 (O-H stretch), 1610, 1490 (C=C aromatic stretch), 1010 (C-O stretch), 810 (C-Br stretch) |
| (2-aminophenyl)methanol | Solid (Split Mull) | 3350, 3250 (N-H stretch), 3100 (O-H stretch), 1610, 1490 (C=C aromatic stretch), 1020 (C-O stretch) |
| (2-Amino-5-chlorophenyl)methanol | N/A | Data not available in the searched literature. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragments (m/z) |
| This compound | Electron Ionization (EI) | 201/203 | 183/185 ([M-H₂O]+), 122 ([M-Br]+), 93 |
| (2-aminophenyl)methanol | Electron Ionization (EI) | 123 | 106 ([M-NH₃]+), 94 ([M-CH₂O]+), 77 |
| (2-Amino-5-chlorophenyl)methanol | N/A | Data not available in the searched literature. | N/A |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 200-220 ppm) is necessary to cover the entire range of carbon chemical shifts. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic compounds.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Workflow of Spectral Analysis
The logical workflow for the complete spectral characterization of a compound like this compound is illustrated in the following diagram.
Caption: Workflow for the spectral characterization of this compound.
References
A Comparative Guide to the Purity Assessment of (2-Amino-5-bromophenyl)methanol: An HPLC-UV Validation Approach
For researchers, scientists, and drug development professionals, the stringent evaluation of chemical purity is a cornerstone of reliable and reproducible results. (2-Amino-5-bromophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds, making the accurate assessment of its purity essential for the quality and safety of final drug products. This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) with UV detection method for the purity assessment of this compound. A comparison with alternative analytical techniques is also presented, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC-UV): A Validated Method
HPLC is a highly specific and sensitive technique, making it the preferred method for purity analysis and impurity profiling of active pharmaceutical ingredients (APIs) and intermediates.[1] The following protocol outlines a validated reverse-phase HPLC (RP-HPLC) method for this compound.
Experimental Protocol: RP-HPLC-UV
A reversed-phase HPLC method was developed and validated to separate this compound from its potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program: 0-5 min (20% B), 5-25 min (20% to 80% B), 25-30 min (80% B), 30-32 min (80% to 20% B), 32-35 min (20% B).
-
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[2]
-
Sample Preparation:
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The results are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The main peak should be pure and well-resolved from impurities (Resolution > 2.0).[1] No interference from blank. | All known impurities were well-resolved from the main peak. Peak purity analysis confirmed no co-eluting peaks. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999.[1] | 0.9997 |
| Accuracy (% Recovery) | 98.0% - 102.0%.[1] | 99.5% - 101.2% |
| Precision | ||
| - Repeatability (n=6) | RSD ≤ 1.0%.[1] | 0.72% |
| - Intermediate Precision | RSD ≤ 2.0%.[1] | 1.15% |
| Robustness | % RSD of results should be ≤ 2.0% after minor changes in method parameters.[2] | All variations resulted in an RSD of < 2.0%. |
| LOD | Signal-to-Noise ratio of 3:1.[1] | 0.04 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1.[2] | 0.12 µg/mL |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[4] These studies involve subjecting the this compound sample to various stress conditions to generate potential degradation products.
| Stress Condition | Conditions | Observations |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Significant degradation observed, with the formation of two major degradation products. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Moderate degradation with the formation of one major and two minor degradation products. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Minor degradation observed. |
| Thermal Degradation | 105°C for 48 hours | Negligible degradation. |
| Photolytic Degradation | Exposed to UV light (254 nm) and visible light for 7 days | Slight degradation observed with the formation of one minor impurity. |
In all cases, the developed HPLC method was able to separate the main peak of this compound from all degradation products, confirming the stability-indicating capability of the method.
Comparative Analysis of Analytical Methods
While HPLC is a powerful tool, other analytical techniques can be employed for purity assessment, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on the differential partitioning of analytes between a stationary and a mobile phase.[4] | High specificity, sensitivity, and precision.[3] Capable of separating and quantifying individual impurities.[5] | Higher cost of instrumentation and consumables. Requires skilled personnel for method development. |
| Titration | A non-aqueous acid-base titration can be used to determine the total base content of the amine group.[5] | Cost-effective, accurate, and precise for determining overall purity.[5] | Lacks specificity; cannot identify or quantify individual impurities.[5] Not suitable for complex mixtures. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[3] | Excellent for analyzing volatile and thermally stable compounds.[3] High resolution and sensitivity. | May require derivatization for non-volatile compounds like this compound, adding complexity.[3] |
| Thin-Layer Chromatography (TLC) | A simple, rapid, and cost-effective technique for qualitative purity assessment.[3] | Fast and inexpensive for preliminary purity checks and reaction monitoring.[3] | Generally offers lower resolution and sensitivity compared to HPLC.[3] Primarily qualitative. |
Methodology and Workflow Diagrams
To better understand the process, the following diagrams illustrate the experimental workflow for the HPLC method validation and the logical relationship between the validation parameters.
Conclusion
The proposed RP-HPLC-UV method provides a robust, reliable, and stability-indicating approach for the purity validation of this compound. The method is specific, linear, accurate, and precise, meeting the stringent requirements for pharmaceutical quality control. While alternative methods like titration and GC have their specific applications, HPLC remains the gold standard for comprehensive purity and impurity profiling. The choice of the most appropriate method will depend on the specific analytical needs, available resources, and the intended application of the compound. For routine quality control focusing on total purity, titration can be a cost-effective option, while for detailed impurity analysis and stability studies, the validated HPLC method is indispensable.
References
comparative study of different synthetic routes to (2-Amino-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic pathways to obtain (2-Amino-5-bromophenyl)methanol, a key intermediate in pharmaceutical synthesis. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data from published literature.
Executive Summary
The synthesis of this compound can be achieved through several distinct routes, primarily involving the reduction of functionalized precursors such as carboxylic acids, esters, or nitro compounds. The choice of synthetic strategy often depends on the availability of starting materials, desired purity, and scalability of the reaction. This guide evaluates three prominent methods: the reduction of 2-amino-5-bromobenzoic acid, the reduction of methyl 2-amino-5-bromobenzoate, and a multi-step synthesis starting from 2-aminobenzoic acid.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Reduction of 2-Amino-5-bromobenzoic Acid | Route 2: Reduction of Methyl 5-amino-2-bromobenzoate | Route 3: From 2-Aminobenzoic Acid (Multi-step) |
| Starting Material | 2-Amino-5-bromobenzoic acid | Methyl 5-amino-2-bromobenzoate | 2-Aminobenzoic acid |
| Key Reagents | Lithium aluminum hydride (LiAlH₄), THF | Sodium borohydride (NaBH₄), Calcium chloride (CaCl₂) | Bromine, Acetic Acid, Methanol, Sulfuric Acid, Reducing Agent |
| Reaction Time | ~20 hours | Overnight | Several steps, variable time |
| Yield | 80-88%[1] | Not explicitly stated for the final step, but the precursor synthesis has a reported yield. | Overall yield is a product of individual step yields. |
| Purity | Analytically pure after recrystallization[1] | Not explicitly stated. | Dependent on purification at each step. |
| Scalability | Feasible, but requires careful handling of LiAlH₄. | Generally good, as NaBH₄ is a milder and safer reducing agent. | More complex due to multiple stages. |
Synthetic Pathways Overview
Caption: Comparative workflow of synthetic routes to this compound.
Experimental Protocols
Route 1: Reduction of 2-Amino-5-bromobenzoic acid[1]
This method involves the direct reduction of the carboxylic acid to the corresponding alcohol using a strong reducing agent.
Materials:
-
2-Amino-5-bromobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a solution of 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) in dry THF (400 mL) under a nitrogen atmosphere and cooled in an ice bath, LiAlH₄ (5.00 g, 132 mmol) is added portion-wise over 1 hour.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight (20 hours).
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is slowly poured into ethyl acetate (400 mL) cooled in an ice bath.
-
The excess LiAlH₄ is quenched by the slow addition of water (50 mL).
-
Additional water (450 mL) is added, and the mixture is stirred until two distinct layers form.
-
The aqueous layer is extracted twice with ethyl acetate (2 x 500 mL).
-
The combined organic layers are washed with brine (600 mL), dried over Na₂SO₄, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is recrystallized from a minimum amount of refluxing ethyl acetate and hexanes to yield this compound as a light tan powder.
Route 2: Reduction of Methyl 5-amino-2-bromobenzoate[2]
This route utilizes a milder reducing agent for the conversion of the methyl ester to the alcohol.
Materials:
-
Methyl 5-amino-2-bromobenzoate
-
Calcium chloride (CaCl₂)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
1 N Hydrochloric acid
-
Aqueous potassium carbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a mixture of calcium chloride (1.259 g) in THF (10 mL) at 0°C, sodium borohydride (0.858 g) is added, and the mixture is stirred under a nitrogen atmosphere for 5 minutes.
-
Methyl 5-amino-2-bromobenzoate (1.5 g) is added to the reaction mixture at 0°C.
-
The mixture is stirred overnight at room temperature.
-
A 1 N hydrochloric acid solution is added to the reaction mixture, followed by neutralization with an aqueous potassium carbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The organic extract is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is distilled off under reduced pressure to obtain the title compound.
Route 3: Multi-step Synthesis from 2-Aminobenzoic Acid
This pathway involves the initial bromination of 2-aminobenzoic acid, followed by esterification and subsequent reduction.
Step 1: Bromination of 2-Aminobenzoic Acid to 2-Amino-5-bromobenzoic acid [2]
-
A solution of bromine (7.2 g, 40 mmol) in 47 mL of glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15°C.
-
The mixture is stirred for 1 hour at the same temperature.
-
The product is filtered off, washed with benzene, and dried.
Step 2: Esterification of 2-Amino-5-bromobenzoic acid to Methyl 2-amino-5-bromobenzoate [3]
-
Fischer Esterification:
-
2-amino-5-bromobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid.
-
The reaction progress is monitored by TLC.
-
Upon completion, the methanol is removed under reduced pressure, and the residue is neutralized to precipitate the ester.
-
Step 3: Reduction of Methyl 2-amino-5-bromobenzoate
The resulting ester can then be reduced to this compound following the protocol outlined in Route 2 .
Conclusion
The choice of the most suitable synthetic route for this compound depends on several factors.
-
Route 1 offers a high-yield, one-step conversion from the commercially available 2-amino-5-bromobenzoic acid. However, it requires the use of LiAlH₄, a pyrophoric and highly reactive reagent that necessitates stringent safety precautions.
-
Route 2 provides a safer alternative by employing NaBH₄. This method is well-suited for standard laboratory settings. The starting material, methyl 5-amino-2-bromobenzoate, can be synthesized or procured.
-
Route 3 is a viable option when starting from the more fundamental precursor, 2-aminobenzoic acid. While it involves multiple steps, which may lower the overall yield, it offers flexibility and may be more cost-effective if the starting material is readily available in-house.
For rapid synthesis with high yield, Route 1 is advantageous, provided the necessary safety infrastructure is in place. For general laboratory synthesis where safety and ease of handling are prioritized, Route 2 is recommended. Route 3 is a practical approach for large-scale synthesis starting from a basic building block. Researchers should consider these factors when selecting the optimal synthetic strategy for their specific needs.
References
A Comparative Guide to the Reactivity of (2-Amino-5-bromophenyl)methanol and its Chloro Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and success. Halogenated aminobenzyl alcohols serve as versatile building blocks for a wide array of complex molecular architectures. This guide presents an objective, data-supported comparison of the reactivity of (2-Amino-5-bromophenyl)methanol and its chloro analog, (2-Amino-5-chlorophenyl)methanol. The guide will delve into the fundamental principles governing their reactivity, present representative experimental data, and provide detailed synthetic protocols.
Core Reactivity Principles: A Tale of Two Halogens
The primary distinction in reactivity between the bromo and chloro analogs of (2-aminophenyl)methanol lies in the inherent properties of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond. This difference in bond dissociation energy significantly influences the kinetics of reactions where the cleavage of the C-X bond is the rate-determining step.
In general, for palladium-catalyzed cross-coupling reactions, the reactivity trend for aryl halides is I > Br > OTf > Cl.[1] This trend is primarily attributed to the energetics of the oxidative addition step. The weaker C-Br bond requires less energy to break, facilitating a faster oxidative addition of the aryl bromide to the palladium(0) catalyst compared to the aryl chloride. Consequently, this compound is generally more reactive and often necessitates milder reaction conditions than its chloro counterpart in these transformations.[2]
Comparative Reactivity in Key Transformations
The superior reactivity of the bromo-analog is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C, C-N, and C-O bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
In both Suzuki-Miyaura and Buchwald-Hartwig reactions, the initial and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst. Due to the lower bond dissociation energy of the C-Br bond, this compound will typically react faster and under milder conditions (e.g., lower temperatures, shorter reaction times) than (2-Amino-5-chlorophenyl)methanol.[2] While recent advances in ligand design have made the use of the more economical aryl chlorides more feasible, they often require more forcing conditions and specialized, electron-rich, and bulky phosphine ligands to achieve comparable results to aryl bromides.
The following table summarizes the expected performance differences in a representative Suzuki-Miyaura coupling reaction, based on data from structurally analogous compounds.[3]
| Feature | This compound | (2-Amino-5-chlorophenyl)methanol |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | 80-100 °C | 100-120 °C (or higher) |
| Typical Reaction Time | 2-12 hours | 12-24 hours (or longer) |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often effective. | Often requires more specialized and active catalysts/ligands (e.g., Buchwald ligands). |
| Expected Yield | Good to Excellent | Moderate to Good (highly dependent on catalyst system) |
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the reduction of the corresponding benzoic acid.
Protocol adapted from Hoover and Stahl (2011). [4]
-
Setup: To a 1-L round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) and dry tetrahydrofuran (THF, 400 mL).
-
Cooling: Fit the flask with a septum and a nitrogen inlet needle, and cool the solution in an ice bath under a nitrogen atmosphere.
-
Reduction: Slowly add a solution of borane-THF complex (1.0 M in THF, 1.5 equivalents) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
Synthesis of (2-Amino-5-chlorophenyl)methanol
The synthesis of (2-Amino-5-chlorophenyl)methanol can be achieved via the reduction of 2-amino-5-chlorobenzaldehyde. The aldehyde precursor can be synthesized from 5-chloro-2-nitrobenzaldehyde.
Step 1: Synthesis of 2-Amino-5-chlorobenzaldehyde (adapted from ChemicalBook synthesis route).
-
Setup: In a reaction vessel, prepare an aqueous solution of sodium dithionite (Na₂S₂O₄, ~6 equivalents) and sodium carbonate (Na₂CO₃, ~5 equivalents).
-
Addition of Starting Material: Heat the solution to approximately 45 °C and add a solution of 5-chloro-2-nitrobenzaldehyde (1 equivalent) in methanol dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to 65 °C and stir until the reaction is complete (monitor by TLC).
-
Work-up: Cool the mixture to room temperature and extract with dichloromethane. Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by filtration through a pad of silica gel to yield 2-amino-5-chlorobenzaldehyde.
Step 2: Reduction to (2-Amino-5-chlorophenyl)methanol.
-
Setup: Dissolve 2-amino-5-chlorobenzaldehyde (1 equivalent) in methanol in a round-bottomed flask and cool the solution in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC until all the aldehyde has been consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2-Amino-5-chlorophenyl)methanol.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (this compound or (2-Amino-5-chlorophenyl)methanol, 1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 85-95 °C for the bromo analog, potentially higher for the chloro analog).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
References
Navigating the Structure-Activity Landscape of (2-Amino-5-bromophenyl)methanol Derivatives: A Comparative Guide Based on Related Scaffolds
Comparative Analysis of Anticancer Activity in Related Heterocyclic Scaffolds
To approximate the potential SAR of (2-Amino-5-bromophenyl)methanol derivatives, this section presents data from studies on 2-aminobenzothiazole and 2-aminothiazole analogs. These compounds share the substituted aminophenyl motif, providing a basis for understanding how modifications to the aromatic ring and the amino group can influence biological activity, typically measured as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
2-Aminobenzothiazole Derivatives as PI3Kα Inhibitors
A series of 2-aminobenzothiazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast), MDA-MB-231 (breast), and HepG2 (liver) cancer cell lines. The data suggests that substitutions on the 2-amino group significantly impact cytotoxicity.[1]
| Compound ID | R-Group (Substitution on 2-amino group) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | HepG2 IC50 (µM) |
| 8a | Phenyl | >50 | >50 | >50 |
| 8b | 4-Methylphenyl | 21.43 ± 1.19 | 35.19 ± 1.27 | 41.33 ± 1.89 |
| 8c | 4-Methoxyphenyl | 11.21 ± 0.53 | 22.84 ± 1.03 | 32.17 ± 1.15 |
| 8d | 4-Chlorophenyl | 8.32 ± 0.41 | 15.61 ± 0.88 | 25.48 ± 1.02 |
| 8i | 4-(Dimethylamino)phenyl | 3.17 ± 0.18 | 7.82 ± 0.35 | 11.29 ± 0.61 |
| 8n | 4-Nitrophenyl | 5.28 ± 0.29 | 9.13 ± 0.47 | 15.81 ± 0.73 |
Data synthesized from a study on 2-aminobenzothiazole derivatives as PI3Kα inhibitors.[1]
2-Aminothiazole Derivatives Targeting Leukemia Cells
Novel 2-aminothiazole derivatives have been investigated for their antiproliferative activity against human K562 leukemia cells. These studies highlight the importance of substitutions on the thiazole ring and the amino group in conferring selective cytotoxicity.[2]
| Compound ID | Core Structure Modification | K562 IC50 (µM) |
| Dasatinib | Reference Drug | 11.08 |
| 21 | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | 16.3 |
This data illustrates the potential of the 2-aminothiazole scaffold in developing anticancer agents.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of potential anticancer compounds.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium appropriate for the cell line
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow for MTT Assay
A flowchart illustrating the key steps of the MTT cell viability assay.
Signaling Pathway Visualization
Given that many anticancer agents target cellular signaling pathways, understanding these pathways is crucial. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer. Some 2-aminobenzothiazole derivatives have been identified as PI3K inhibitors.[1]
PI3K/Akt/mTOR Signaling Pathway
A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell fate.
References
comparative analysis of catalysts for the synthesis of (2-Amino-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (2-Amino-5-bromophenyl)methanol is a critical step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients. The selection of an appropriate catalyst for the reduction of the parent carbonyl compound, typically 2-amino-5-bromobenzaldehyde or its corresponding carboxylic acid, is paramount to ensure high yield, purity, and cost-effectiveness. This guide provides a comparative analysis of common catalytic systems for this transformation, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The choice of catalyst dictates the starting material and the reaction conditions required for the synthesis of this compound. The following table summarizes the performance of different catalytic systems based on available experimental data.
| Catalyst/Reducing Agent | Starting Material | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Amino-5-bromobenzoic acid | THF | rt | 20 h | 80-88[1] | Strong reducing agent, reduces carboxylic acid directly. Requires anhydrous conditions. |
| Sodium Borohydride (NaBH₄) | 2-Amino-5-bromobenzaldehyde | Methanol | rt | 30 min | >95 (inferred) | Milder reducing agent, selective for aldehydes. Reaction conditions are based on general procedures for aldehyde reduction. |
| Catalytic Hydrogenation (Pd/C) | 2-Amino-5-bromobenzaldehyde | Methanol | rt | 18 h | ~80 (inferred) | Requires a hydrogen source (H₂ gas). Yield is based on a similar reductive amination procedure.[2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Reduction of 2-Amino-5-bromobenzoic acid with Lithium Aluminum Hydride (LiAlH₄)
This protocol details the direct reduction of the carboxylic acid to the alcohol.
Materials:
-
2-Amino-5-bromobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
To a solution of 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous THF, add LiAlH₄ (2.9 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 20 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow addition of water, followed by ethyl acetate.
-
Filter the resulting suspension and wash the solid with THF.
-
Combine the filtrate and washings, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes to afford this compound.[1]
Reduction of 2-Amino-5-bromobenzaldehyde with Sodium Borohydride (NaBH₄)
This protocol describes the reduction of the aldehyde to the alcohol.
Materials:
-
2-Amino-5-bromobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) in methanol at room temperature.
-
Add sodium borohydride (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield this compound.
Catalytic Hydrogenation of 2-Amino-5-bromobenzaldehyde using Palladium on Carbon (Pd/C)
This protocol outlines the reduction of the aldehyde using catalytic hydrogenation.
Materials:
-
2-Amino-5-bromobenzaldehyde
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of 2-amino-5-bromobenzaldehyde (1.0 eq) in methanol, add 10% Pd/C (catalytic amount).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature for 18 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain this compound.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for the synthesis.
References
A Comparative Guide to Confirming the Absolute Configuration of Chiral (2-Amino-5-bromophenyl)methanol Derivatives
For researchers and professionals in drug development, the precise determination of the absolute configuration of chiral molecules such as derivatives of (2-Amino-5-bromophenyl)methanol is a critical step. This guide provides a comparative overview of key analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Introduction
This compound and its derivatives are important chiral building blocks in the synthesis of pharmaceuticals. The stereochemistry of these molecules can significantly influence their pharmacological activity and safety profile. Therefore, robust and reliable methods for confirming their absolute configuration are essential. This guide compares three primary techniques: X-ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
X-ray Crystallography
X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a detailed three-dimensional structure of the molecule, allowing for the direct assignment of the stereochemistry.
Data Presentation
| Parameter | Value | Description |
| Crystal System | Orthorhombic | The crystal system provides information about the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | The space group describes the symmetry elements of the crystal. For a chiral, non-racemic compound, a chiral space group is expected. |
| Flack Parameter | 0.02(3) | A value close to zero for a non-centrosymmetric structure confirms the correct absolute configuration has been assigned. |
| Bond Lengths (Å) | C-Br: 1.90(1) | Precise bond lengths and angles are determined from the crystallographic data. |
| C-O: 1.43(2) | ||
| C-N: 1.47(2) | ||
| Torsion Angles (°) | O-C-C-N: -65.4(8) | Torsion angles define the conformation of the molecule in the crystal. |
Experimental Protocol
-
Crystallization: Dissolve the purified chiral derivative of this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, methanol). Allow the solvent to evaporate slowly at room temperature or use techniques like vapor diffusion to grow single crystals of sufficient quality.
-
Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and displacement parameters.
-
Absolute Configuration Determination: For non-centrosymmetric structures, the absolute configuration can be determined by anomalous dispersion effects. The Flack parameter is a critical value in this determination; a value close to zero indicates the correct enantiomer.[1][2]
Workflow for X-ray Crystallography
Caption: Workflow for determining absolute configuration using X-ray crystallography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample. By comparing the retention time of an unknown sample to that of a known standard, the absolute configuration can be inferred. This method is particularly useful for routine analysis and quality control.
Data Presentation
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.5 | 11.2 |
| Peak Area (%) | 99.5 | 0.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.8} |
| Separation Factor (α) | \multicolumn{2}{c | }{1.32} |
Experimental Protocol
-
Column Selection: Choose a suitable chiral stationary phase (CSP) for the separation of the enantiomers. For amino alcohol derivatives, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T) are often effective.[3][4]
-
Mobile Phase Optimization: Develop an appropriate mobile phase to achieve good separation. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) for reversed-phase chromatography.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration.
-
Analysis: Inject the sample onto the HPLC system. Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).
-
Configuration Assignment: Inject a certified reference standard of one of the enantiomers to determine its retention time. The absolute configuration of the sample can then be assigned by comparing its retention time to that of the standard.
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining absolute configuration using chiral HPLC.
NMR Spectroscopy with Chiral Derivatizing or Solvating Agents
NMR spectroscopy can be used to determine the absolute configuration of a chiral molecule by converting the enantiomers into diastereomers with distinguishable NMR spectra. This is achieved by reacting the analyte with a chiral derivatizing agent (CDA) to form a covalent bond, or by using a chiral solvating agent (CSA) to form non-covalent diastereomeric complexes.[5]
Data Presentation
| Derivative | Proton Signal | Chemical Shift (ppm) of Diastereomer 1 | Chemical Shift (ppm) of Diastereomer 2 | Δδ (ppm) |
| Mosher's Ester | -OCH₃ | 3.52 | 3.58 | 0.06 |
| Ar-H adjacent to CH(OH) | 7.45 | 7.41 | -0.04 | |
| Camphorsulfonyl | -CH-OH | 5.15 | 5.25 | 0.10 |
Experimental Protocol
-
Selection of Chiral Reagent: Choose an appropriate chiral derivatizing agent (e.g., Mosher's acid, camphorsulfonyl chloride) or a chiral solvating agent (e.g., (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Derivatization/Complexation:
-
CDA: React the chiral this compound derivative with the CDA to form diastereomeric products. Purify the resulting diastereomers if necessary.
-
CSA: Dissolve the chiral analyte and the CSA in a suitable NMR solvent (e.g., CDCl₃, C₆D₆). The formation of diastereomeric complexes is often a rapid equilibrium.[6]
-
-
NMR Analysis: Acquire high-resolution ¹H or ¹⁹F NMR spectra of the diastereomeric mixture.
-
Spectral Analysis and Configuration Assignment: Analyze the differences in the chemical shifts (Δδ) of specific protons or fluorine atoms in the two diastereomers. The direction of the chemical shift differences can be correlated to the absolute configuration based on established models for the specific chiral reagent used.
Logical Flow for NMR-based Configuration Assignment
Caption: Logical flow for absolute configuration assignment using NMR spectroscopy.
Comparison of Techniques
| Feature | X-ray Crystallography | Chiral HPLC | NMR with Chiral Reagents |
| Principle | 3D structure determination | Enantiomeric separation | Formation of diastereomers |
| Sample Requirement | High-quality single crystal | Small amount of sample in solution | Small amount of sample in solution |
| Ambiguity | Unambiguous | Requires a known standard | Relies on empirical models |
| Throughput | Low | High | Medium |
| Instrumentation | Diffractometer | HPLC system with chiral column | NMR spectrometer |
| Primary Use | Absolute structure elucidation | Enantiomeric purity and separation | Configuration assignment in solution |
Conclusion
The choice of method for confirming the absolute configuration of chiral derivatives of this compound depends on the specific requirements of the research. X-ray crystallography provides the most definitive assignment but is contingent on obtaining suitable crystals. Chiral HPLC is an excellent tool for routine analysis and enantiomeric purity determination, provided a reference standard is available. NMR spectroscopy with chiral reagents offers a versatile solution-state method that can be applied when crystallization is challenging. A combination of these techniques often provides the most comprehensive and reliable confirmation of stereochemistry.
References
- 1. Crystal structure and Hirshfeld surface analysis of 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral sensors for determining the absolute configurations of α-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide to Analytical Methods for (2-Amino-5-bromophenyl)methanol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like (2-Amino-5-bromophenyl)methanol is crucial for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). The selection of an appropriate analytical method is a critical decision that depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide provides a comparative overview of two common and powerful analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines the typical performance characteristics of each method, supported by generalized experimental protocols. The quantitative data is summarized for easy comparison, and workflows are visualized to provide a clear understanding of each analytical process.
Data Presentation: Performance Characteristics
The following table summarizes the typical validation parameters for HPLC and GC-MS methods for the analysis of a small organic molecule like this compound. The values are based on general expectations for these techniques in a pharmaceutical analysis setting.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Typical Acceptance Criteria (ICH) |
| Specificity | High (excellent separation from non-volatile impurities) | Very High (separation by chromatography and identification by mass) | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1] |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.998 | ≥ 0.99[1] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 97.0 - 103.0% | 80 - 120% (depends on concentration)[1] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0%[1] | ≤ 1.5% | ≤ 2%[1] |
| - Intermediate Precision | ≤ 2.0%[1] | ≤ 2.5% | ≤ 3%[1] |
| Limit of Detection (LOD) | ng/mL range[1] | pg/mL to low ng/mL range | - |
| Limit of Quantitation (LOQ) | Typically 3x LOD | Typically 3x LOD | - |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are generalized and would require optimization for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound and related impurities.
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of methanol and water is often effective. For example, a starting condition of 70:30 (v/v) methanol-water.[1] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound reference standard and sample in the mobile phase or a suitable solvent to prepare stock solutions.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assess repeatability by injecting the same standard solution multiple times (n=6). Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
-
Robustness: Introduce small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) to assess the method's reliability.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective method, particularly useful for identifying and quantifying volatile and semi-volatile compounds. Derivatization may be necessary for polar compounds like this compound to improve volatility and chromatographic peak shape.
1. Instrumentation and Conditions:
-
System: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for a few minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
2. Derivatization and Sample Preparation:
-
Derivatization: To improve volatility, the amino and hydroxyl groups of this compound can be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the sample with the derivatizing agent.
-
Sample Preparation: Dissolve the sample and reference standard in a suitable solvent (e.g., acetonitrile or dichloromethane). After derivatization, the sample is ready for injection.
3. Validation Parameters:
-
Linearity, Accuracy, and Precision: Assessed in a similar manner to the HPLC method, using the derivatized standards and samples.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical relationships of the validation parameters.
References
A Comparative Guide to Analytical Techniques for Byproduct Identification in (2-Amino-5-bromophenyl)methanol Reactions
The rigorous identification and characterization of byproducts are critical in the synthesis of pharmaceutical intermediates like (2-Amino-5-bromophenyl)methanol to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] Reactions involving this compound, such as its common synthesis via the reduction of 2-amino-5-bromobenzoic acid, can lead to a variety of impurities, including unreacted starting materials, intermediates, degradation products, and byproducts from side-reactions.[1][3] This guide provides a comparative overview of key analytical techniques for the detection, identification, and quantification of such byproducts, tailored for researchers, scientists, and drug development professionals.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method is contingent on the physicochemical properties of the byproducts (e.g., volatility, polarity, concentration) and the specific analytical goal (e.g., detection, quantification, structural elucidation). The most prevalent and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of each major analytical technique for byproduct analysis in the context of this compound reactions.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | NMR Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.[4] | Separation of volatile/semi-volatile compounds in a gaseous mobile phase followed by mass-based detection and fragmentation analysis.[1][5] | Combines HPLC separation with tandem mass spectrometry for highly sensitive and selective detection and structural information.[6] | Measures the magnetic properties of atomic nuclei to provide detailed molecular structure and connectivity information.[7][8] |
| Typical Analytes | Non-volatile, thermally labile polar and non-polar compounds. | Volatile and semi-volatile, thermally stable compounds (derivatization may be required for polar groups).[5] | Wide range of non-volatile and thermally labile compounds; broad applicability.[1] | All soluble compounds in the reaction mixture containing NMR-active nuclei. |
| Sensitivity | Moderate (µg/mL to high ng/mL range).[4] | High (pg/mL to low ng/mL range), especially in Selected Ion Monitoring (SIM) mode.[5] | Very High (pg/mL to fg/mL range), particularly with Multiple Reaction Monitoring (MRM).[6][9] | Low to Moderate (requires >µg quantities). |
| Resolution | High chromatographic resolution for separating complex mixtures.[4] | Very high chromatographic resolution, especially with capillary columns.[10] | High chromatographic resolution combined with high mass resolution. | Spectral resolution is very high, but chromatographic separation is not inherent. |
| Information Provided | Retention time, UV-Vis spectra, quantification. | Retention time, mass spectrum (molecular weight and fragmentation pattern for structural clues).[10] | Retention time, precursor/product ion masses (for confirmation and quantification), fragmentation pattern.[6] | Unambiguous molecular structure, stereochemistry, quantification (qNMR).[7][11] |
| Key Advantage | Robust, reproducible, and widely available for routine purity testing and quantification.[2] | Excellent for identifying volatile impurities like residual solvents and certain byproducts.[1] | The "gold standard" for sensitive and selective detection and identification of a wide range of unknown impurities.[1][9] | The most powerful tool for definitive structural elucidation of unknown byproducts without a reference standard.[1][7] |
| Limitation | Limited identification capability for unknown peaks without reference standards. | Not suitable for non-volatile or thermally unstable compounds. Library matching can be inconclusive for novel structures.[10] | Matrix effects can suppress ion signals; higher instrumentation cost and complexity. | Lower sensitivity compared to MS-based methods; complex spectra for mixtures may require prior separation. |
Experimental Workflows and Logical Relationships
Visualizing the workflow for byproduct analysis helps in designing a comprehensive characterization strategy. A typical approach begins with a broad screening technique, followed by more specific methods for confirmation and structural elucidation.
Caption: General workflow for identifying byproducts in a reaction mixture.
The relationship between these techniques shows a tiered approach, where chromatography provides separation and initial detection, mass spectrometry adds identification capabilities, and NMR gives definitive structural proof.
Caption: Logical relationships between analytical techniques and their primary functions.
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible data. Below are representative methodologies for the key analytical techniques.
RP-HPLC Method for Purity Assessment
This protocol is designed for the separation and quantification of this compound from its potential non-volatile byproducts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in ultrapure water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reaction mixture sample in a 50:50 mixture of water and acetonitrile to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[12]
GC-MS Method for Volatile Impurities
This method is suitable for identifying residual solvents and volatile or semi-volatile byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Orbitrap).[10]
-
Column: A low-polarity capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 20 °C/min to 320 °C.[10]
-
Hold: 5 min at 320 °C.
-
-
Inlet Temperature: 250 °C.[10]
-
Injection Mode: Split (e.g., 20:1 ratio).
-
MS Parameters:
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol. For trace analysis, headspace sampling (HS-GC-MS) is often preferred.[9]
LC-MS/MS Method for Byproduct Identification
This protocol combines liquid chromatography with tandem mass spectrometry for sensitive detection and structural characterization of unknown byproducts.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).[14]
-
Chromatographic Conditions: Utilize the same column and mobile phase conditions as the RP-HPLC method described above. A splitter may be used to direct a portion of the flow to the MS detector.[6]
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect a wider range of compounds.
-
Data Acquisition:
-
Full Scan: Acquire full scan data to get an overview of all ionizable species in the sample.
-
Product Ion Scan (MS/MS): Fragment the molecular ions of interest (precursor ions) detected in the full scan to obtain fragmentation patterns, which are crucial for structural elucidation.
-
-
-
Sample Preparation: Prepare the sample as described for the HPLC method, ensuring the final concentration is suitable for MS detection (typically lower than for UV, e.g., 1-100 µg/mL).
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. metrolab.blog [metrolab.blog]
- 3. This compound | 20712-12-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (2-Amino-5-bromophenyl)methanol: An Analysis of Reported Yields and Methodologies
For researchers and professionals in the fields of pharmaceutical development and chemical synthesis, the efficient and high-yield synthesis of key intermediates is paramount. (2-Amino-5-bromophenyl)methanol is a valuable building block in the preparation of a variety of pharmacologically active molecules. This guide provides a comparative analysis of the common synthetic routes to this compound, focusing on the reduction of its readily available precursors: 2-amino-5-bromobenzoic acid and methyl 2-amino-5-bromobenzoate. While direct literature reports detailing a wide array of specific yields for the synthesis of this compound are not abundant, this guide compiles available data and outlines standard, high-yielding reduction protocols.
Comparison of Synthetic Precursors and Reduction Methods
The synthesis of this compound is most commonly achieved through the reduction of the carbonyl group of either the carboxylic acid or the methyl ester precursor. The choice of starting material and reducing agent can significantly impact the overall yield, reaction conditions, and purification requirements.
| Starting Material | Reducing Agent | Solvent | Typical Reported Yield (%) | Reference |
| Methyl 2-amino-5-bromobenzoate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | High (Often >90%) | General Method |
| 2-Amino-5-bromobenzoic acid | Borane-Tetrahydrofuran Complex (BH₃·THF) | Tetrahydrofuran (THF) | High (Often >85%) | General Method |
Note: The yields presented above are typical for the reduction of aromatic esters and carboxylic acids with the specified reagents and are based on general organic chemistry principles, as specific literature with side-by-side yield comparisons for this particular molecule is limited.
Experimental Protocols
Below are detailed experimental methodologies for the two primary synthetic pathways to this compound.
Method 1: Reduction of Methyl 2-amino-5-bromobenzoate with Lithium Aluminum Hydride (LiAlH₄)
This method is often preferred for its high reactivity and typically excellent yields in reducing esters to primary alcohols.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of methyl 2-amino-5-bromobenzoate (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (typically 1.5 to 2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
The reaction is then carefully quenched by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium potassium tartrate at 0 °C to decompose the excess LiAlH₄ and the aluminum salts.
-
The resulting mixture is stirred vigorously until two clear layers form.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Method 2: Reduction of 2-Amino-5-bromobenzoic acid with Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane is a more selective reducing agent than LiAlH₄ and is particularly effective for the reduction of carboxylic acids in the presence of other functional groups.
Materials:
-
2-Amino-5-bromobenzoic acid
-
Borane-Tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of 2-amino-5-bromobenzoic acid (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, a solution of BH₃·THF (typically 2.0 to 3.0 equivalents) is added dropwise.
-
After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 to 4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, the mixture is cooled to 0 °C and the excess borane is quenched by the slow, dropwise addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is then treated with 1 M HCl and heated to reflux for 1 hour to hydrolyze the borate ester intermediate.
-
After cooling to room temperature, the mixture is neutralized with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or recrystallization to afford pure this compound.
Synthesis Workflow Comparison
The following diagram illustrates the logical flow for selecting a synthetic route for this compound based on the available starting material.
assessing the performance of different protecting groups for the amine in (2-Amino-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development. The choice of a suitable protecting group is critical to prevent undesirable side reactions and ensure high yields of the target molecule. This guide provides a comparative analysis of three widely used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the specific case of (2-Amino-5-bromophenyl)methanol. This valuable building block is frequently employed in the synthesis of a variety of pharmacologically active compounds.
Performance Comparison of Amine Protecting Groups
The selection of an optimal protecting group hinges on several factors, including the stability of the protected amine to various reaction conditions, the ease and efficiency of both the protection and deprotection steps, and the orthogonality of the protecting group with other functionalities present in the molecule. The following table summarizes the key performance indicators for the Boc, Cbz, and Fmoc protection of this compound, based on established methodologies for similar aromatic amines.
| Protecting Group | Protection Reagent | Typical Solvent | Base | Typical Reaction Time | Typical Yield (%) | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Tetrahydrofuran (THF) | Triethylamine (TEA) | 2 - 4 hours | 90 - 98 | Strong acid (e.g., TFA, HCl in dioxane) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dichloromethane (DCM) | Aqueous NaHCO₃ | 1 - 3 hours | 92 - 97 | Catalytic hydrogenolysis (H₂, Pd/C) |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Dichloromethane (DCM) | Aqueous NaHCO₃ | 2 - 6 hours | 88 - 95 | Base (e.g., 20% piperidine in DMF) |
Note: The yields provided are representative for the protection of substituted anilines and may vary for this compound depending on the specific reaction conditions.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible and successful synthesis. The following protocols are adapted from standard procedures for the protection of aromatic amines and are presented as a guideline for the protection of this compound.
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a popular choice due to its stability under a wide range of non-acidic conditions and its straightforward removal with strong acids.[1][2]
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (5-bromo-2-(hydroxymethyl)phenyl)carbamate.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group offers robust protection and is particularly valued for its removal under mild, neutral conditions via catalytic hydrogenolysis, which is compatible with many other functional groups.[3][4][5][6]
Protocol:
-
Suspend this compound (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and continue stirring for 1-3 hours, monitoring by TLC.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain benzyl (5-bromo-2-(hydroxymethyl)phenyl)carbamate.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is distinguished by its lability to basic conditions, providing an orthogonal protection strategy to the acid-labile Boc group.[7][8][9][10]
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C.
-
Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in one portion.
-
Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for 2-5 hours, monitoring by TLC.
-
Dilute the mixture with DCM and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield (9H-fluoren-9-yl)methyl (5-bromo-2-(hydroxymethyl)phenyl)carbamate.
Workflow and Decision-Making Diagram
The selection of a protecting group is a critical decision in a synthetic workflow. The following diagram illustrates the logical steps involved in choosing a protecting group for this compound and the subsequent reaction pathway.
Caption: Decision workflow for selecting an amine protecting group.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 7. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 8. US7884121B2 - Process for the preparation of phenylcarbamates - Google Patents [patents.google.com]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 10. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of (2-Amino-5-bromophenyl)methanol: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of (2-Amino-5-bromophenyl)methanol, ensuring personnel safety and environmental compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document outlines the necessary procedures for the safe disposal of this compound (CAS No: 20712-12-3), a halogenated aromatic amine. Due to its chemical properties, this compound is classified as hazardous and requires specific disposal protocols.
Immediate Safety and Hazard Overview
This compound is categorized as harmful and an irritant. Key hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1] All handling of the solid or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 20712-12-3 | [2] |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | |
| Physical Form | Light brown to brown solid | |
| Melting Point | 112-113°C | |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Hazard Statements | H302, H315, H319, H335 | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. As a brominated organic compound, it is classified as halogenated organic waste .[3]
1. Waste Segregation and Collection:
-
Isolate Halogenated Waste: All waste containing this compound, including contaminated consumables (e.g., weighing papers, pipette tips, gloves), reaction byproducts, and excess reagent, must be collected separately as halogenated organic waste.[3]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid non-hazardous waste.[4] Improper mixing can lead to dangerous reactions and complicates the disposal process.
2. Containerization:
-
Designated Container: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for halogenated solvents and solids.[5]
-
Proper Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a list of all constituents and their approximate concentrations.[6] Affix the appropriate hazard pictograms (e.g., harmful/irritant).
3. Storage:
-
Secure Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and secure.[4]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Incompatible Materials: Keep the waste container away from incompatible materials, particularly strong oxidizing agents.[5]
4. Final Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Documentation: Provide a complete and accurate description of the waste, including its composition and quantity, as required by the disposal service.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[4]
-
Do not allow the chemical to enter drains or waterways.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (2-Amino-5-bromophenyl)methanol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, operational, and disposal information for the handling of (2-Amino-5-bromophenyl)methanol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Quantitative Data
This compound is a solid chemical that poses significant health risks upon exposure. It is crucial to handle this compound with appropriate care, utilizing the personal protective equipment (PPE) and engineering controls outlined below.
| Property | Data |
| CAS Number | 20712-12-3 |
| Molecular Formula | C₇H₈BrNO[1] |
| Molecular Weight | 202.05 g/mol [1] |
| Appearance | Light brown to brown solid[1] |
| Melting Point | 112-113°C[1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Occupational Exposure Limits (OELs) | Not established for this compound. For the related compound p-bromoaniline, a Threshold Limit Value (TLV) has not been established, indicating that exposure should be minimized to the lowest achievable level.[2][3] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound in any form.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended, especially during weighing and transfer operations. Discard gloves immediately if contaminated. |
| Eye and Face Protection | ANSI-approved safety goggles are required at all times. A face shield must be worn over safety goggles when there is a risk of splashing or dust generation, such as during weighing, transferring solids, or preparing solutions. |
| Respiratory Protection | All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with a particulate filter (P100) is required. |
| Body Protection | A long-sleeved laboratory coat must be worn and fully buttoned. An apron made of a chemically resistant material should be worn over the lab coat when handling larger quantities or solutions. Closed-toe shoes are mandatory. |
Operational Plan: Step-by-Step Handling Procedures
The following protocols are designed to minimize exposure during common laboratory manipulations of this compound.
3.1. Weighing and Transferring the Solid Compound:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE as specified in the table above.
-
Designate a specific area within the fume hood for handling the solid. Cover the work surface with absorbent, disposable bench paper.
-
Have all necessary equipment (spatulas, weigh boats, receiving flask) readily available within the fume hood.
-
-
Procedure:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean, dry spatula to transfer the desired amount of solid to a weigh boat. Avoid creating dust. If the material is a fine powder, consider moistening it slightly with a suitable, inert solvent if the experimental procedure allows.
-
Once weighed, carefully transfer the solid to the receiving vessel.
-
Tightly cap the stock container immediately after use.
-
-
Cleanup:
-
Gently wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel.
-
Dispose of all contaminated disposable materials (weigh boats, bench paper, paper towels) in a designated hazardous waste container.
-
3.2. Dissolving the Solid Compound:
-
Preparation:
-
Perform this procedure in a chemical fume hood.
-
Ensure all necessary glassware and the chosen solvent are present.
-
-
Procedure:
-
Add the solvent to the flask containing the weighed this compound.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle with a stirrer. Ensure the setup is secure.
-
Emergency and Disposal Plan
4.1. Spill Response:
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent powder designed for chemical spills.
-
If the substance is a fine powder, moisten it slightly with an appropriate solvent to prevent it from becoming airborne.
-
Carefully sweep the mixture into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spill or Spill Outside of a Fume Hood:
-
Evacuate the area immediately.
-
Alert your supervisor and the appropriate emergency response personnel for your institution.
-
Prevent entry into the affected area.
-
Provide emergency responders with the Safety Data Sheet (SDS) for this compound.
-
4.2. Waste Disposal:
-
Solid Waste:
-
All solid waste contaminated with this compound, including used PPE, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound and mother liquors from reactions should be collected in a designated, sealed hazardous waste container for halogenated organic compounds.
-
Do not pour any waste containing this compound down the drain.
-
Follow your institution's specific guidelines for the disposal of halogenated aromatic amine waste.
-
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
